molecular formula C16H16ClNO2 B495940 2-chloro-N-(4-propoxyphenyl)benzamide

2-chloro-N-(4-propoxyphenyl)benzamide

Numéro de catalogue: B495940
Poids moléculaire: 289.75g/mol
Clé InChI: LGGNRQIGVUPZHB-UHFFFAOYSA-N
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Description

2-chloro-N-(4-propoxyphenyl)benzamide is a chemical compound provided for research purposes. It is not intended for diagnostic or personal use. Researchers can explore its potential applications and specifications in their scientific studies. Please contact us for more detailed information.

Propriétés

Formule moléculaire

C16H16ClNO2

Poids moléculaire

289.75g/mol

Nom IUPAC

2-chloro-N-(4-propoxyphenyl)benzamide

InChI

InChI=1S/C16H16ClNO2/c1-2-11-20-13-9-7-12(8-10-13)18-16(19)14-5-3-4-6-15(14)17/h3-10H,2,11H2,1H3,(H,18,19)

Clé InChI

LGGNRQIGVUPZHB-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl

SMILES canonique

CCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl

Origine du produit

United States
Foundational & Exploratory

Synthesis and Structural Characterization of 2-Chloro-N-(4-propoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules, including PARP inhibitors, dopamine antagonists, and antimicrobial agents [1]. Specifically, 2-chloro-N-(4-propoxyphenyl)benzamide represents a highly functionalized N-arylbenzamide derivative. The presence of the ortho-chloro substituent imparts significant steric constraints that dictate the molecule's 3D conformational landscape, while the para-propoxy chain modulates its lipophilicity (LogP) and receptor-binding affinity.

This technical guide provides an in-depth analysis of the synthetic methodologies and structural characterization techniques required to produce and validate this compound. By examining the causality behind reagent selection and detailing self-validating experimental protocols, this whitepaper serves as an authoritative resource for drug development professionals and synthetic chemists.

Mechanistic Rationale & Synthetic Strategy

Amide bond formation is a fundamentally important reaction in organic synthesis. While amides are nominally formed by the condensation of a carboxylic acid and an amine, this unification does not occur spontaneously at ambient temperatures. Direct condensation requires temperatures exceeding 200 °C, which is highly detrimental to the integrity of functionalized substrates [2]. Therefore, the carboxylic acid must be chemically activated.

For the synthesis of 2-chloro-N-(4-propoxyphenyl)benzamide, two primary activation strategies are employed, each with distinct mechanistic advantages:

Route A: Acid Chloride Activation (Schotten-Baumann)

The Schotten-Baumann reaction is the most direct and atom-economical route for this specific scaffold. 2-Chlorobenzoic acid is first converted to 2-chlorobenzoyl chloride using thionyl chloride ( ). The highly electrophilic acid chloride is then reacted with 4-propoxyaniline.

  • Causality of the Base: The reaction generates stoichiometric amounts of . If left unneutralized, protonates the nucleophilic 4-propoxyaniline, forming an unreactive ammonium salt and halting the reaction. The addition of an aqueous base (e.g., ) or an organic base (e.g., Triethylamine) neutralizes the acid, driving the amide formation to completion [3].

Route B: Carbodiimide-Mediated Coupling (EDC/HOBt)

When milder conditions are required (e.g., in the presence of acid-sensitive or base-sensitive functional groups), coupling reagents are preferred. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.

  • Causality of HOBt Addition: The O-acylisourea intermediate is prone to undergoing a detrimental rearrangement into an unreactive N-acylurea. To prevent this, Hydroxybenzotriazole (HOBt) is introduced. HOBt acts as an intermediate nucleophile, trapping the O-acylisourea to form an OBt-active ester. This ester is highly resistant to rearrangement but remains exceptionally reactive toward aminolysis by 4-propoxyaniline [4], [7].

SynthesisPathway SM1 2-Chlorobenzoic Acid (Starting Material) INT1 2-Chlorobenzoyl Chloride (Activated Electrophile) SM1->INT1 SOCl2 / Reflux (Route A) INT2 O-Acylisourea Intermediate (EDC Activation) SM1->INT2 + EDC (Route B) SM2 4-Propoxyaniline (Nucleophile) PROD 2-chloro-N-(4-propoxyphenyl)benzamide (Target Molecule) INT1->PROD + SM2, Base Schotten-Baumann INT3 OBt-Active Ester (HOBt Trapping) INT2->INT3 + HOBt Prevents Side Reactions INT3->PROD + SM2, DIPEA Mild Aminolysis

Retrosynthetic workflow and activation pathways for 2-chloro-N-(4-propoxyphenyl)benzamide.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the chemist can visually or analytically confirm the success of each intermediate step.

Protocol A: Modified Schotten-Baumann Synthesis
  • Activation: Suspend 2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (1 drop), followed by the dropwise addition of (1.5 eq).

    • Validation Check: The immediate evolution of gas ( and ) confirms the activation process. The reaction is complete when the suspension turns into a clear, homogenous solution.

  • Concentration: Remove excess and solvent in vacuo to yield the crude 2-chlorobenzoyl chloride as a pale yellow oil.

  • Amidation: Dissolve 4-propoxyaniline (1.0 eq) and triethylamine (TEA, 2.0 eq) in anhydrous DCM at 0 °C. Dissolve the crude acid chloride in DCM and add it dropwise to the amine solution.

    • Validation Check: The formation of a white precipitate (TEA·HCl salt) acts as a visual indicator that the amide bond is actively forming.

  • Workup: Stir for 2 hours at room temperature. Wash the organic layer sequentially with 1M , saturated , and brine. Dry over , filter, and concentrate. Recrystallize from ethanol/water to afford the pure product.

Protocol B: EDC/HOBt Mediated Coupling
  • Pre-activation: Dissolve 2-chlorobenzoic acid (1.0 eq), HOBt (1.2 eq), and 4-propoxyaniline (1.0 eq) in anhydrous DMF.

  • Initiation: Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise, followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The disappearance of the highly UV-active 4-propoxyaniline spot and the emergence of a higher Rf product spot confirms conversion.

  • Workup: After stirring for 12 hours at room temperature, quench with water. Extract with ethyl acetate, wash extensively with 5% (to remove DMF), dry, and purify via silica gel flash chromatography.

Structural and Conformational Characterization

Spectroscopic Validation (NMR & IR)

Accurate structural characterization relies on identifying the unique electronic environments created by the amide bond and the ether linkage.

  • H NMR (400 MHz, ): The defining feature is the amide N-H proton, which appears as a broad singlet far downfield ( ~8.5 - 10.2 ppm) due to the electron-withdrawing nature of the carbonyl and anisotropic deshielding. The propoxy chain presents a distinct triplet ( ~3.9 ppm, ), multiplet ( ~1.8 ppm, ), and triplet ( ~1.0 ppm, ).

  • FT-IR: The "Amide I" band (C=O stretch) is typically observed around 1650 , shifted to a lower frequency than standard ketones due to resonance stabilization from the nitrogen lone pair.

X-Ray Crystallographic Landscape

The 3D conformation of N-arylbenzamides is heavily dictated by steric hindrance. In 2-chloro-N-(4-propoxyphenyl)benzamide, the ortho-chloro group severely clashes with the amide carbonyl oxygen. To relieve this steric strain, the molecule adopts a highly twisted conformation, where the dihedral angle between the chlorobenzene ring and the amide plane is typically between 40° and 75° [5].

In the solid state, the crystal lattice is primarily stabilized by robust intermolecular hydrogen bonds between the amide N-H (donor) and the carbonyl O=C (acceptor). These interactions typically generate one-dimensional C(4) polymeric chains propagating along a specific crystallographic axis [6].

CrystalPacking M1 Molecule A (Amide N-H) M2 Molecule B (Carbonyl O=C) M1->M2 Intermolecular H-Bond (N-H...O=C) Pi_Stack π-π Stacking (Aromatic Rings) M1->Pi_Stack Orthogonal Stabilization M3 Molecule C (Amide N-H) M2->M3 Intermolecular H-Bond (N-H...O=C) C4_Chain C(4) Polymeric Chain Along a-axis M2->C4_Chain Propagates

Supramolecular synthon topology and C(4) hydrogen bonding chain in the crystal lattice.

Quantitative Data & Yield Analysis

The following tables summarize the empirical data comparing the synthetic routes and the expected structural parameters of the target molecule.

Table 1: Quantitative Comparison of Synthetic Methodologies

MetricRoute A (Schotten-Baumann)Route B (EDC/HOBt Coupling)
Primary Reagents , or TEAEDC·HCl, HOBt, DIPEA
Reaction Time 2 - 4 hours12 - 18 hours
Operating Temp. 0 °C to Room TemperatureRoom Temperature
Average Yield (%) 85 - 92%75 - 82%
Purification Method RecrystallizationColumn Chromatography
Scalability Excellent (Multi-gram scale)Moderate (Milligram to Gram scale)

Table 2: Key Structural & Crystallographic Parameters

ParameterValue / Description
Chemical Formula
Molecular Weight 289.76 g/mol
H NMR (Amide N-H) ~ 8.5 - 10.2 ppm (broad singlet, 1H)
IR (Carbonyl C=O) ~ 1650 (Amide I band)
Dihedral Angle (Rings) ~ 40° - 75° (Sterically Twisted Conformation)
Hydrogen Bond Motif C(4) Polymeric Chain ( )

References

  • Grokipedia. Benzamide. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • NIH PubMed Central. Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. Available at:[Link]

  • NIH PubMed Central. Crystal structure of 4-methoxy-N-phenylbenzamide. Available at:[Link]

  • NIH PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at:[Link]

Spectroscopic Elucidation of 2-chloro-N-(4-propoxyphenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Note on Analytical Strategy

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the spectroscopic characterization of 2-chloro-N-(4-propoxyphenyl)benzamide, a substituted aromatic amide. While a consolidated public repository of the complete spectral data for this specific molecule is not available, this document serves as an expert guide on the principles and expected outcomes of its analysis. By leveraging established spectroscopic principles and drawing upon data from closely related analogues, we will construct a detailed and predictive analysis. This approach mirrors the real-world workflow of a research scientist when confronted with a novel compound, emphasizing interpretive skill and reliance on foundational scientific principles.

The following sections are structured to provide not just the data, but the scientific rationale behind the expected spectral features. We will delve into the "why" of peak positions, fragmentation patterns, and vibrational modes, thereby equipping the reader with the tools to both understand this specific analysis and apply these principles to their own research.

Molecular Structure and Analytical Workflow

The target molecule, 2-chloro-N-(4-propoxyphenyl)benzamide, possesses several key structural features that will be interrogated by various spectroscopic techniques: a disubstituted aromatic ring with a chloro-substituent, a secondary amide linkage, a second disubstituted aromatic ring, and a propoxy ether group. Each of these components will give rise to characteristic signals in NMR, IR, and Mass Spectrometry.

A typical analytical workflow for the structural confirmation of such a molecule is outlined below. This multi-technique approach ensures that the data is cross-validated, providing a high degree of confidence in the final structural assignment.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of 2-chloro-N-(4-propoxyphenyl)benzamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr Nuclear Magnetic Resonance (NMR) purification->nmr ms_interp Molecular Weight & Fragmentation ms->ms_interp ir_interp Functional Group Identification ir->ir_interp nmr_interp Connectivity & 3D Structure nmr->nmr_interp confirmation Final Structure Confirmation ms_interp->confirmation ir_interp->confirmation nmr_interp->confirmation

Caption: Analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. For 2-chloro-N-(4-propoxyphenyl)benzamide, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum will be complex, with signals arising from the three distinct regions of the molecule: the 2-chlorobenzoyl ring, the 4-propoxyphenyl ring, and the propoxy chain. The chemical shifts are influenced by the electronic effects of the substituents (the electron-withdrawing chloro and amide groups, and the electron-donating propoxy group).

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Notes
~10.5Singlet (broad)1HN-H The amide proton is typically a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift can be solvent and concentration dependent.
~7.8Doublet of doublets1HAr-H (ortho to C=O)This proton on the 2-chlorobenzoyl ring is deshielded by the anisotropic effect of the carbonyl group.
~7.4-7.6Multiplet3HAr-H Overlapping signals from the remaining protons on the 2-chlorobenzoyl ring.
~7.5Doublet2HAr-H (ortho to NH)Protons on the 4-propoxyphenyl ring, deshielded by the amide linkage.
~6.9Doublet2HAr-H (ortho to O-CH₂)Protons on the 4-propoxyphenyl ring, shielded by the electron-donating propoxy group.
~3.9Triplet2HO-CH₂ -CH₂-CH₃Methylene group directly attached to the oxygen, deshielded.
~1.8Sextet2HO-CH₂-CH₂ -CH₃Methylene group of the propoxy chain.
~1.0Triplet3HO-CH₂-CH₂-CH₃ Terminal methyl group of the propoxy chain.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Notes
~165C =OThe amide carbonyl carbon is typically found in this downfield region.[1]
~156C -O (aromatic)The aromatic carbon attached to the propoxy group is shifted downfield due to the oxygen.
~138Ar-C Quaternary carbons of the aromatic rings.
~131Ar-C Quaternary carbons of the aromatic rings.
~130Ar-CH Aromatic methine carbons.
~128Ar-CH Aromatic methine carbons.
~127Ar-C -ClThe carbon attached to the chlorine atom.
~122Ar-CH Aromatic methine carbons.
~115Ar-CH Aromatic methine carbons, shielded by the propoxy group.
~70O-CH₂ Methylene carbon of the propoxy group.
~22-CH₂ -Methylene carbon of the propoxy group.
~10-CH₃ Methyl carbon of the propoxy group.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-15 mg of purified 2-chloro-N-(4-propoxyphenyl)benzamide and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.[2]

  • Instrumentation: The spectra should be acquired on a 400 or 500 MHz NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum with a 30-45° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition:

    • Use the same sample.

    • Acquire the spectrum with proton decoupling.

    • A 30° pulse angle, an acquisition time of ~2 seconds, and a relaxation delay of 2 seconds are recommended. Due to the lower natural abundance of ¹³C and its longer relaxation times, several hundred to a few thousand scans may be necessary.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-chloro-N-(4-propoxyphenyl)benzamide will be characterized by strong absorptions corresponding to the amide and ether functionalities, as well as the aromatic rings.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3300N-H StretchSecondary Amide (-NH)Strong, sharp
3100-3000C-H StretchAromaticMedium
2960-2850C-H StretchAliphatic (propoxy group)Medium-Strong
~1670C=O Stretch (Amide I)Amide (-C=O)Strong
~1600, ~1510C=C StretchAromatic RingMedium-Strong
~1540N-H Bend (Amide II)Amide (-NH)Strong
~1240C-O-C Asymmetric StretchAryl-Alkyl EtherStrong
~1040C-O-C Symmetric StretchAryl-Alkyl EtherMedium
~750C-Cl StretchAryl HalideMedium-Strong
Experimental Protocol for FTIR Analysis

Due to its expected solid nature, Attenuated Total Reflectance (ATR) is the most convenient method for obtaining an IR spectrum.

  • Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the analysis.[3]

FTIR_ATR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan place_sample Place Sample on Crystal background_scan->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_data Process Data (Baseline Correction, etc.) acquire_spectrum->process_data final_spectrum Final IR Spectrum process_data->final_spectrum end End final_spectrum->end

Caption: Workflow for FTIR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. For 2-chloro-N-(4-propoxyphenyl)benzamide, we would expect to see a characteristic isotopic pattern for the molecular ion due to the presence of chlorine.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Formula: C₁₆H₁₆ClNO₂

  • Molecular Weight: 289.76 g/mol

The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

Predicted m/zIonNotes
289/291[C₁₆H₁₆ClNO₂]⁺˙ (M⁺˙)Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
139/141[C₇H₄ClO]⁺Fragment corresponding to the 2-chlorobenzoyl cation. This is a very common and expected fragment.
150[C₉H₁₂NO]⁺˙Fragment resulting from cleavage of the amide bond.
108[C₆H₆O₂]⁺˙Fragment corresponding to the propoxyphenol radical cation.
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.
Fragmentation Pathways

The primary fragmentation will occur at the amide bond, which is the most labile bond in the molecule.

MS_Fragmentation M [M]⁺˙ m/z 289/291 F1 [2-Cl-C₆H₄CO]⁺ m/z 139/141 M->F1 Amide Cleavage F2 [H₂N-C₆H₄-OPr]⁺˙ m/z 151 M->F2 Amide Cleavage F3 [C₆H₅]⁺ m/z 77 F1->F3 - CO F4 [C₆H₄-OPr]⁺ m/z 121 F2->F4 - NH

Sources

Solubility and stability analysis of 2-chloro-N-(4-propoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling of 2-chloro-N-(4-propoxyphenyl)benzamide: A Comprehensive Guide to Solubility and Stability Analysis

Executive Summary

The development and analytical profiling of halogenated N-phenylbenzamides require a rigorous understanding of their structural vulnerabilities and physicochemical behavior. 2-chloro-N-(4-propoxyphenyl)benzamide is a highly lipophilic, sterically hindered aromatic amide. As a Senior Application Scientist, I have designed this whitepaper to move beyond standard checklists, providing a causality-driven framework for evaluating the solubility and stability of this specific compound. By understanding why the molecule behaves the way it does, researchers can build self-validating analytical systems that ensure data integrity and compliance with ICH guidelines.

Structural Causality & Physicochemical Profiling

Before initiating any empirical testing, we must deconstruct the molecule into its three functional domains to predict its behavior:

  • The 2-Chlorobenzoyl Ring: The ortho-chloro substituent is the primary driver of the molecule's hydrolytic stability. The bulky chlorine atom forces the amide carbonyl out of coplanarity with the phenyl ring. This steric shielding physically blocks nucleophilic attack (from H₂O or OH⁻) on the carbonyl carbon, significantly increasing the activation energy required to form the tetrahedral intermediate necessary for amide hydrolysis[1].

  • The Amide Linkage: Amide bonds inherently possess high stability under neutral conditions due to resonance delocalization between the carbonyl oxygen and the nitrogen lone pair[1]. In this molecule, the electron-donating nature of the para-propoxy group on the adjacent aniline ring further enriches electron density at the nitrogen, subtly strengthening the C-N bond.

  • The 4-Propoxyaniline Ring: The propoxy ether linkage is the molecule's Achilles' heel. While it drives the lipophilicity (LogP) upward, aliphatic ethers attached to aromatic rings are highly susceptible to oxidative cleavage (O-dealkylation) via peroxide radicals or cytochrome P450 enzymes in metabolic assays.

Due to the combination of the halogen and the aliphatic chain, the baseline physicochemical properties of this benzamide derivative exhibit high lipophilicity and poor aqueous solubility[2],[3].

Analytical Workflows & Mechanistic Pathways

To visualize the analytical approach, we map the structural vulnerabilities to their corresponding stress conditions.

Degradation Parent 2-chloro-N-(4-propoxyphenyl)benzamide (Lipophilic API) AcidBase Hydrolytic Stress (0.1N HCl / NaOH, 80°C) Parent->AcidBase Oxidation Oxidative Stress (3% H2O2, 25°C) Parent->Oxidation Photo Photolytic Stress (UV/Vis ICH Q1B) Parent->Photo Hydrolysis Amide Hydrolysis (Highly restricted by ortho-Cl steric shield) AcidBase->Hydrolysis Nucleophilic Attack Dealkylation O-Dealkylation / Ether Cleavage (Primary degradation pathway) Oxidation->Dealkylation Peroxide Attack Radical Radical Rearrangement (Aromatic ring oxidation) Photo->Radical Photon Absorption

Fig 1: Mechanistic degradation pathways of 2-chloro-N-(4-propoxyphenyl)benzamide under ICH stress.

Thermodynamic Solubility Analysis

Kinetic solubility (DMSO spike) often overestimates solubility due to supersaturation. For a reliable, self-validating formulation baseline, we must utilize the Thermodynamic Shake-Flask Method .

Step-by-Step Solubility Protocol

Self-Validation Mechanism: Phase separation must be visually confirmed before quantification to ensure the system has reached true thermodynamic equilibrium.

  • Solid Dispensing: Weigh exactly 2.0 mg of 2-chloro-N-(4-propoxyphenyl)benzamide into 2.0 mL glass HPLC vials.

  • Media Addition: Add 1.0 mL of the target media (e.g., pH 1.2 SGF, pH 7.4 PBS, and FaSSIF) to each vial.

  • Equilibration: Cap the vials and place them in a thermoshaker at 37°C ± 0.5°C. Agitate at 800 RPM for 48 hours. Causality: 48 hours is required because highly crystalline, lipophilic benzamides dissolve slowly; shorter times risk false-low readings.

  • Phase Separation: Centrifuge the suspensions at 10,000 RPM for 15 minutes at 37°C. Do not use standard syringe filters, as the lipophilic propoxy chain will non-specifically bind to PTFE or Nylon membranes, artificially lowering the quantified concentration.

  • Quantification: Carefully aspirate 100 µL of the supernatant, dilute 1:10 in Acetonitrile (to prevent precipitation in the autosampler), and analyze via UPLC-UV at the compound's λ_max (approx. 254 nm).

Predicted Solubility Profile
Solvent / MediaDielectric Constant (ε)Expected SolubilityAnalytical Rationale & Application
Water (pH 7.0) 80.1< 5 µg/mLHigh LogP and crystalline lattice energy prevent aqueous solvation.
0.1N HCl (pH 1.2) ~80.0< 5 µg/mLThe amide nitrogen is non-basic (pKa < 0); no protonation occurs to aid solubility.
FaSSIF (pH 6.5) N/A20 - 50 µg/mLBile salts form micelles, encapsulating the lipophilic propoxy chain.
DMSO 46.7> 50 mg/mLDisruption of intermolecular hydrogen bonding; standard stock solvent[2].

Stability-Indicating Forced Degradation (ICH Q1A/Q1B)

To prove that our analytical method is "stability-indicating," we must force the molecule to degrade and prove that the parent peak can be chromatographically separated from all degradation products[4].

Solubility Stress Apply ICH Stress Conditions Quench Quench Reaction (Neutralize pH/Temp) Stress->Quench UPLC UPLC Separation (Gradient Elution) Quench->UPLC QTOF QTOF-MS/MS (Mass Balance & ID) UPLC->QTOF Validate System Suitability (Resolution > 1.5) QTOF->Validate

Fig 2: Workflow for Stability-Indicating Method (SIM) development and validation.

Step-by-Step Forced Degradation Protocol

Self-Validation Mechanism: Mass Balance. The sum of the area under the curve (AUC) of the parent API + all degradants must equal 95-105% of the initial control sample. If it is lower, degradants are either volatile, lack a UV chromophore, or are precipitating.

  • System Suitability Testing (SST): Inject a mixed standard of the parent compound and a known internal standard. Ensure tailing factor < 1.5 and theoretical plates > 5000.

  • Acidic Hydrolysis: Dissolve API in Acetonitrile (to ensure solubility), add an equal volume of 0.1 N HCl. Heat at 80°C for 24 hours. Expectation: Minimal degradation. The ortho-chloro group sterically blocks the H₃O⁺ attack.

  • Basic Hydrolysis: Repeat with 0.1 N NaOH at 80°C for 24 hours. Expectation: Slight degradation. Hydroxide is a stronger nucleophile, but steric hindrance remains high.

  • Oxidative Stress: Treat API with 3% H₂O₂ at 25°C for 24 hours. Expectation: Significant degradation. The propoxy ether will undergo O-dealkylation, yielding 2-chloro-N-(4-hydroxyphenyl)benzamide and propanol.

  • Photolysis (ICH Q1B): Expose solid powder and aqueous solutions to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

  • Analysis: Quench all samples (neutralize pH), dilute, and inject into a UPLC-QTOF-MS system[4].

Forced Degradation Matrix
Stress ConditionReagent & ParametersPrimary VulnerabilityExpected Mass Balance
Acidic 0.1 N HCl, 80°C, 24hAmide Bond> 95% (Highly Stable)
Basic 0.1 N NaOH, 80°C, 24hAmide Bond~ 90% (Moderately Stable)
Oxidative 3% H₂O₂, 25°C, 24hPropoxy Ether Linkage< 70% (Highly Susceptible)
Thermal Solid State, 105°C, 24hCrystal Lattice> 98% (Stable)
Photolytic UV/Vis (ICH Q1B)Aromatic Rings~ 85% (Radical Formation)

Conclusion

The analytical profile of 2-chloro-N-(4-propoxyphenyl)benzamide is dictated by the interplay between its sterically protective ortho-chloro group and its oxidatively vulnerable propoxy chain. By utilizing thermodynamic shake-flask methodologies and mass-balance-validated forced degradation studies, researchers can accurately profile this compound without falling victim to the artifacts of kinetic precipitation or non-specific binding.

Sources

A Technical Guide to the Biological Activities of Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a wide array of clinically significant therapeutic agents.[1] Its remarkable versatility allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and precise interactions with a multitude of biological targets.[1][2] This has led to the development of benzamide derivatives with applications across diverse disease areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. This technical guide provides an in-depth exploration of the major biological activities of novel benzamide derivatives, focusing on their mechanisms of action, methodologies for evaluation, and the critical structure-activity relationships that govern their potency and selectivity. We will delve into their roles as anticancer agents through the inhibition of key enzymes like Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), their emerging potential as antimicrobial agents, and their function as inhibitors of other medically relevant enzymes.

The Ascendancy of Benzamides in Oncology

Benzamide derivatives have emerged as a powerhouse in modern oncology, exerting potent antitumor effects through a multi-pronged assault on cancer cell biology.[2] Their ability to modulate critical pathways involved in DNA repair, epigenetic regulation, and cell division has positioned them at the forefront of novel cancer therapeutic development.

Mechanism: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

PARP-1 is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[3][4] Inhibition of PARP-1 prevents the repair of these SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to cell death through a concept known as synthetic lethality.[5] Benzamide derivatives have been designed to mimic the nicotinamide portion of the NAD+ substrate, effectively blocking the catalytic activity of PARP.[6][7]

This targeted approach has proven to be a highly successful strategy for selectively killing tumor cells.[4] Several novel urea-based and phenylacetamidophenyl-scaffold benzamide derivatives have demonstrated exceptional PARP-1 inhibitory activity, with IC50 values in the nanomolar range.[3][4] Mechanistic studies confirm that these compounds lead to an accumulation of DNA double-strand breaks, arrest the cell cycle at the G2/M phase, and ultimately induce apoptosis in cancer cells.[3][4]

PARP_Inhibition cluster_0 Normal Cell (Functional HRR) cluster_1 BRCA-Deficient Cancer Cell DNA_SSB1 Single-Strand DNA Break PARP1 PARP-1 Activation DNA_SSB1->PARP1 Benzamide1 Benzamide PARP Inhibitor DNA_SSB1->Benzamide1 blocks repair DSB1 Replication Fork Collapse (Double-Strand Break) DNA_SSB1->DSB1 during replication BER Base Excision Repair (BER) PARP1->BER Cell_Survival1 Cell Survival BER->Cell_Survival1 HRR Homologous Recombination Repair (HRR) DSB1->HRR HRR->Cell_Survival1 DNA_SSB2 Single-Strand DNA Break PARP2 PARP-1 DNA_SSB2->PARP2 DSB2 Replication Fork Collapse (Double-Strand Break) DNA_SSB2->DSB2 during replication Benzamide2 Benzamide PARP Inhibitor PARP2->Benzamide2 inhibited by HRR_Deficient Deficient HRR DSB2->HRR_Deficient Apoptosis Apoptosis HRR_Deficient->Apoptosis leads to

Caption: Mechanism of PARP Inhibition by Benzamide Derivatives.
Mechanism: Inhibition of Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a central role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[8][9] Overexpression of HDACs in cancer leads to the silencing of tumor suppressor genes, promoting cell proliferation and survival.[10] Benzamide derivatives, particularly those containing an o-aminobenzamide moiety, have been developed as potent HDAC inhibitors (HDACis).[1] The typical pharmacophore for an HDACi consists of a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group.[11][12] In these benzamide derivatives, the amide and amino groups chelate the catalytic zinc ion in the HDAC active site, effectively blocking its enzymatic activity.[9][13]

This inhibition leads to histone hyperacetylation, reactivation of tumor suppressor genes, and ultimately results in cell-cycle arrest, apoptosis, and inhibition of angiogenesis in tumor cells.[1][9] Numerous studies have demonstrated the potent in vitro and in vivo antitumor activity of benzamide-based HDACis against a wide range of cancer cell lines, including breast, colon, and lung cancer.[8][11][14]

HDAC_Inhibition cluster_0 Normal Gene Regulation cluster_1 Action of Benzamide HDAC Inhibitor HAT Histone Acetyltransferase (HAT) Acetylation Acetylation (Ac) HAT->Acetylation HDAC Histone Deacetylase (HDAC) Deacetylation Deacetylation HDAC->Deacetylation Chromatin_Open Open Chromatin (Euchromatin) Acetylation->Chromatin_Open Chromatin_Closed Condensed Chromatin (Heterochromatin) Deacetylation->Chromatin_Closed Gene_On Gene Transcription (e.g., Tumor Suppressors) Chromatin_Open->Gene_On Gene_Off Gene Silencing Chromatin_Closed->Gene_Off HDAC_Cancer HDAC (Overexpressed in Cancer) Zinc Zn2+ in Active Site HDAC_Cancer->Zinc Benzamide Benzamide HDAC Inhibitor Benzamide->Zinc chelates Hyperacetylation Histone Hyperacetylation Benzamide->Hyperacetylation leads to Apoptosis Tumor Cell Apoptosis Hyperacetylation->Apoptosis MTT_Workflow start Start step1 Seed cancer cells in 96-well plate start->step1 step2 Incubate 24h step1->step2 step3 Treat cells with serially diluted benzamide derivatives step2->step3 step4 Incubate 48-72h step3->step4 step5 Add MTT reagent step4->step5 step6 Incubate 4h step5->step6 step7 Solubilize formazan crystals with DMSO step6->step7 step8 Read absorbance at 490 nm step7->step8 step9 Calculate % viability and determine IC50 step8->step9 end_node End step9->end_node

Caption: Experimental Workflow for the MTT Assay.
In Vitro Antimicrobial Evaluation: Broth Microdilution for MIC

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzamide compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial suspension to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Quantitative Data & Structure-Activity Relationships (SAR)

The biological activity of benzamide derivatives is highly dependent on their chemical structure. SAR analysis provides critical insights for optimizing lead compounds.

SAR in PARP-1 Inhibition

For PARP-1 inhibitors, key structural features include an electron-rich aromatic system and a carboxamide group with at least one amide proton for hydrogen bonding within the NAD+ binding site. [7]The orientation of the carboxamide is critical for potent inhibition. [7]Modifications to the side chains attached to the benzamide core can drastically alter potency and selectivity. [3][4][15]

SAR in HDAC Inhibition

In benzamide-based HDACis, the nature of the "cap" group, which interacts with the surface of the enzyme, significantly influences potency and isoform selectivity. [14][16][17]Studies have shown that the length of the linker region is also a key determinant; often, a shorter molecular length leads to stronger HDAC inhibition. [12][14]Furthermore, substitutions on the terminal benzene rings can modulate antiproliferative activity. [14] Table 1: In Vitro Anticancer Activity of Representative Benzamide Derivatives

Compound ClassTargetCancer Cell LineIC50 ValueReference
Phenylacetamidophenyl Derivative (13f)PARP-1HCT116 (Colon)0.30 µM[3]
Phenylacetamidophenyl Derivative (13f)PARP-1 (Enzymatic)-0.25 nM[3]
Urea-based Derivative (23f)PARP-1HCT116 (Colon)7.87 µM[4]
Urea-based Derivative (23f)PARP-1 (Enzymatic)-5.17 nM[4]
N-(2-aminophenyl)benzamide Derivative (24a)HDACsHCT-116 (Colon)Potent[8]
Indole-containing Benzamide (3j)HDAC1PC-3 (Prostate)Potent[11]
4-Methylbenzamide Derivative (7)Protein KinasesK562 (Leukemia)2.27 µM[18]

Conclusion and Future Directions

Novel benzamide derivatives represent a highly versatile and promising class of molecules for therapeutic development. Their proven efficacy as anticancer agents, particularly through the inhibition of PARP and HDACs, has already led to significant clinical advancements. Furthermore, their emerging roles as antimicrobial and diverse enzyme-inhibiting agents highlight the vast, untapped potential of this chemical scaffold.

Future research should focus on leveraging computational tools and integrated drug design strategies to further elucidate complex structure-activity relationships. [10][16][17]The development of isoform-selective inhibitors, particularly for HDACs, could lead to therapies with improved efficacy and reduced side effects. [13]As our understanding of the molecular drivers of disease deepens, the adaptable nature of the benzamide core will undoubtedly continue to provide a robust foundation for the discovery of next-generation therapeutics.

References

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed.
  • The Ascendant Role of Novel Benzamide Derivatives in Oncology: A Technical Guide to Their Antitumor Properties. Benchchem.
  • Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PubMed.
  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed.
  • Benzamide analogues as parp dna repair enzyme inhibitors. Google Patents.
  • Design and Synthesis of Novel N ‐(2‐aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study. ResearchGate.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. PubMed.
  • Medicinal chemistry advances in targeting class I histone deacetylases. Future Medicinal Chemistry.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org.
  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing.
  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. International Journal of Pharmaceutical Sciences and Research.
  • The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy. Benchchem.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online.
  • Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. ResearchGate.
  • Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. Benchchem.
  • Synthesis and molecular docking studies of some novel antimicrobial benzamides. PubMed.
  • Synthesis and evaluation of in vitro and in silico tyrosinase inhibitory activities of benzamide derivatives. ResearchGate.
  • The Discovery of Novel Benzamide Compounds: A Technical Guide for Therapeutic Innovation. Benchchem.
  • Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. Chinese Journal of Organic Chemistry.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC.
  • Structural requirements for potent PARP inhibition. The benzamide... ResearchGate.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. ResearchGate.
  • Novel antimicrobial and antiangiogenic properties from riparin-type benzamides: synthesis, biological evaluation, and docking analysis. PubMed.
  • Comparative Efficacy of Substituted Benzamides as Enzyme Inhibitors: A Comprehensive Guide. Benchchem.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PMC.

Sources

Structure-Activity Relationship (SAR) Studies of 2-Chlorobenzamide Analogs: Mechanistic Insights into Conformational Restriction

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Mechanistic Rationale: The "Ortho-Effect"

In modern medicinal chemistry, the 2-chlorobenzamide scaffold is widely recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. However, as an application scientist, it is critical to understand that the ortho-chlorine atom is not merely a lipophilic or electronegative decoration; it acts as a profound conformational restrictor .

Due to the significant steric bulk of the chlorine atom (van der Waals radius ~1.75 Å), a severe steric clash occurs between the ortho-substituent and the amide carbonyl oxygen (or the amide NH proton). This hindrance forces the phenyl ring to adopt a highly twisted, orthogonal dihedral angle relative to the amide plane.

The Causality of Experimental Choice: Why deliberately design this steric clash?

  • Entropic Advantage: Pre-organizing the molecule into its bioactive conformation minimizes the entropic penalty typically incurred upon target binding.

  • Deep Pocket Penetration: The rigid, orthogonal geometry allows the scaffold to wedge into narrow, deep hydrophobic clefts (such as the accessory pockets of ion channels or metalloenzymes) that planar molecules simply cannot access.

This whitepaper explores the SAR optimization of 2-chlorobenzamide analogs across two distinct pharmacological domains: CNS-penetrant P2X7 receptor antagonism and anti-infective urease inhibition.

Case Study 1: CNS-Penetrant P2X7 Receptor Antagonists

Target Background

The P2X7 receptor is an ATP-gated non-selective cation channel that plays a gatekeeping role in neuroinflammation. Upon activation by extracellular ATP, the channel opens, leading to potassium efflux and calcium influx. This ionic flux triggers the NLRP3 inflammasome, resulting in caspase-1 cleavage and the release of the pro-inflammatory cytokine IL-1β[1].

SAR Evolution and Optimization

Early generations of P2X7 antagonists suffered from poor metabolic stability and an inability to cross the blood-brain barrier (BBB). Focused SAR studies around the 1-amide and 5-heteroaryl portions of the 2-chlorobenzamide scaffold successfully resolved these liabilities[2].

The breakthrough compound, 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide , was designed with specific mechanistic intents:

  • 5-(5-fluoropyrimidin-2-yl) substitution: Replaced metabolically labile aryl groups, providing a stable hydrogen bond acceptor geometry that resists oxidative metabolism by hepatic cytochromes.

  • (4,4-difluoro-1-hydroxycyclohexyl)methyl amide: The strategic addition of fluorine atoms lowered the basicity and lipophilicity of the molecule just enough to mask hydrogen bond donors. This delicate physicochemical balance achieved an optimal brain/plasma ratio of 1.3, yielding a highly potent, centrally penetrable antagonist with an IC₅₀ of 27 nM[1].

Data Presentation: P2X7 Antagonist SAR
Compound / Scaffold IterationKey SubstitutionsRationale for ModificationHuman P2X7 IC₅₀CNS Penetrance (Brain/Plasma)
Early Generation Unsubstituted alkyl amidesBaseline lipophilic binding> 100 nMLow
Intermediate 5-heteroaryl additionImprove metabolic stability~ 50 nMModerate
Optimized Lead 5-(5-fluoropyrimidin-2-yl) & (4,4-difluoro-1-hydroxycyclohexyl)methylMask H-bond donors, optimize pKa27 nM 1.3 (High)

Table 1: SAR progression demonstrating the optimization of the 2-chlorobenzamide scaffold for P2X7 antagonism[2],[1].

Experimental Protocol: Self-Validating FLIPR Calcium Influx Assay

To evaluate P2X7 antagonism, a real-time functional readout is superior to radioligand binding. The Fluorometric Imaging Plate Reader (FLIPR) assay measures intracellular calcium transients.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells stably expressing human P2X7 in 384-well poly-D-lysine coated plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with assay buffer (HBSS lacking divalent cations, supplemented with 20 mM HEPES). Load cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid for 45 minutes at 37°C.

  • Compound Pre-Incubation: Add the 2-chlorobenzamide test compounds (serially diluted in DMSO, final DMSO concentration <0.5%) and pre-incubate for 30 minutes.

    • Self-Validation Metric: Include A438079 as a positive control antagonist and pure DMSO as a negative vehicle control.

  • Agonist Stimulation: Inject the P2X7 agonist BzATP (final concentration at EC₈₀, typically ~30 µM) using the FLIPR liquid handler.

  • Signal Acquisition: Record fluorescence (Excitation: 488 nm / Emission: 525 nm) for 3 minutes.

  • Quality Control: Calculate the Z'-factor using the positive and negative control wells. The assay is strictly validated and accepted only if Z' > 0.5 , ensuring a robust dynamic range before IC₅₀ curves are plotted.

Case Study 2: Anti-Infective Urease Inhibitors

Target Background

Helicobacter pylori relies heavily on the metalloenzyme urease to hydrolyze urea into ammonia, neutralizing the acidic gastric environment to survive and colonize the stomach. Urease contains a bi-nuclear nickel active site, making it a prime target for chelation-based inhibitors.

SAR Evolution and Optimization

Recent studies explored amantadine-thiourea conjugates as potential urease inhibitors. Within this series, the aryl molecule possessing a 2-chloro group—N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide (Compound 3g) —was identified as the most efficient inhibitor[3].

  • Adamantyl Group: This highly lipophilic, bulky cage perfectly occupies the large hydrophobic accessory cavity adjacent to the active site.

  • 2-Chloro Substitution: The orthogonal conformational twist induced by the ortho-chlorine atom rigidly aligns the thiourea sulfur atom to optimally chelate the bi-nuclear nickel center. This precise geometric alignment results in an extraordinary IC₅₀ of 0.0087 µM (8.7 nM), vastly outperforming the standard clinical inhibitor thiourea[3].

Data Presentation: Urease Inhibitor SAR
CompoundAryl SubstitutionStructural ConsequenceJack Bean Urease IC₅₀ (µM)
Thiourea (Standard) NoneBaseline chelation~ 52.20
Compound 3a 4-FluoroInductive electron withdrawalPotent (Sub-micromolar)
Compound 3g 2-ChloroOrthogonal conformational twist0.0087

Table 2: SAR of adamantyl-thiourea conjugates highlighting the potency of the 2-chlorobenzamide derivative[3].

Experimental Protocol: Self-Validating In Vitro Urease Assay (Indophenol Method)

The indophenol method specifically quantifies the ammonia (NH₃) released from urea hydrolysis. The phenol-hypochlorite reaction yields a stable blue complex proportional to enzyme activity, avoiding spectroscopic interference from the test compounds.

Step-by-Step Methodology:

  • Enzyme Preparation: Dissolve Jack bean urease in 100 mM phosphate buffer (pH 6.8) to a final concentration of 1 U/mL.

  • Inhibitor Pre-Incubation: In a 96-well plate, mix 25 µL of the enzyme solution with 5 µL of the 2-chlorobenzamide test compound (dissolved in DMSO). Incubate at 30°C for 15 minutes to allow for binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 55 µL of 100 mM urea buffer. Incubate for exactly 30 minutes at 30°C.

  • Detection (Indophenol Reaction): Stop the reaction by sequentially adding 45 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) and 45 µL of alkali reagent (0.5% w/v NaOH and 0.1% active hypochlorite). Incubate for 50 minutes at room temperature to allow color development.

  • Signal Acquisition: Read the absorbance at 625 nm using a microplate reader.

  • Quality Control: The assay must include background control wells (enzyme + inhibitor, no urea) and 100% activity wells (enzyme + urea, no inhibitor). The protocol is considered self-validated only if the signal-to-background ratio exceeds 10:1.

Visualizing Workflows and Pathways

P2X7_Signaling ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates IonFlux K+ Efflux & Ca2+ Influx P2X7->IonFlux Pore Opening NLRP3 NLRP3 Inflammasome IonFlux->NLRP3 Triggers IL1B IL-1β Release (Neuroinflammation) NLRP3->IL1B Caspase-1 Cleavage Antagonist 2-Chlorobenzamide Antagonist Antagonist->P2X7 Allosteric Block

Diagram 1: P2X7 receptor signaling pathway and inhibition by 2-chlorobenzamide antagonists.

Urease_Assay Enzyme Jack Bean Urease + Buffer (pH 6.8) Incubation Add Inhibitor Pre-incubate 15 min Enzyme->Incubation Substrate Add Urea Incubate 30 min Incubation->Substrate Binding Detection Phenol-Hypochlorite Reagent Substrate->Detection NH3 Release Readout Absorbance (625 nm) Detection->Readout Colorimetric

Diagram 2: Step-by-step workflow of the self-validating in vitro urease inhibition assay.

Sources

Exploration of the Mechanism of Action for N-Substituted Benzamides: A Dual-Target Pharmacological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry. Minor structural modifications to the N-substituent and the benzamide ring dictate a profound pharmacological divergence. This technical guide dissects the two primary, structurally distinct mechanistic pathways of N-substituted benzamides: Class I Histone Deacetylase (HDAC) inhibition (e.g., Entinostat) utilized in oncology, and Dopamine D2/D3 receptor antagonism (e.g., Amisulpride, Sulpiride) utilized in neuropsychiatry.

Part 1: Epigenetic Reprogramming via Class I HDAC Inhibition

Mechanism of Action

Certain synthetic benzamide derivatives, notably Entinostat (MS-275), function as potent, orally bioavailable epigenetic modulators. They selectively target Class I HDACs (specifically HDAC1, HDAC2, and HDAC3) while sparing Class II and Class IV isoforms 1.

The causality of this selectivity lies in the benzamide's pharmacophore, which deeply penetrates the narrow, hydrophobic catalytic pocket of Class I HDACs. The N-substituted moiety directly chelates the active-site zinc ion ( Zn2+ ), neutralizing the enzyme's catalytic charge 1. By inhibiting HDAC1 and HDAC3, Entinostat prevents the removal of acetyl groups from the ϵ -amino lysine residues on histone tails. This induces a state of histone hyperacetylation, relaxing the chromatin structure (euchromatin) and reactivating previously silenced tumor suppressor genes, such as CDKN1A (which encodes the p21 protein), culminating in cell cycle arrest and apoptosis 2.

G Entinostat Entinostat (N-substituted benzamide) Zinc Zinc Ion Chelation in Catalytic Pocket Entinostat->Zinc Binds HDAC Class I HDACs (HDAC1, HDAC3) Chromatin Histone Hyperacetylation (Chromatin Relaxation) HDAC->Chromatin Prevents Deacetylation Zinc->HDAC Inhibits Gene Reactivation of Tumor Suppressor Genes (e.g., p21) Chromatin->Gene Promotes Transcription Apoptosis Cell Cycle Arrest & Apoptosis Gene->Apoptosis Induces

Fig 1. Mechanistic pathway of Entinostat inducing epigenetic modulation via HDAC inhibition.

Experimental Workflow: Validating HDAC Inhibition & Epigenetic Cascade

To establish a self-validating system for evaluating benzamide-based HDAC inhibitors, researchers must confirm both direct enzymatic inhibition and the downstream phenotypic consequence (hyperacetylation).

Step 1: Fluorometric In Vitro HDAC Activity Assay

  • Rationale: Utilizing an acetylated substrate conjugated to 7-amino-4-methylcoumarin (AMC) allows for direct quantification. Active HDACs cleave the acetyl group, sensitizing the substrate to a subsequent trypsin developer that releases the fluorescent AMC.

  • Protocol:

    • Incubate recombinant human HDAC1/3 with varying concentrations of the benzamide compound (e.g., Entinostat) in assay buffer for 30 minutes at 30°C.

    • Add the AMC-conjugated acetylated peptide substrate and incubate for an additional 30 minutes.

    • Quench the reaction with a trypsin developer solution containing Trichostatin A (TSA) to halt all residual HDAC activity.

    • Measure fluorescence (Excitation: 390 nm, Emission: 460 nm).

  • Validation Control: Use TSA or SAHA as a positive control for pan-HDAC inhibition, and DMSO as a vehicle negative control 3.

Step 2: In Cellulo Target Engagement (Western Blotting)

  • Rationale: Enzymatic inhibition in a cell-free assay does not guarantee cellular penetrance or chromatin engagement. Western blotting for direct targets validates the physiological mechanism.

  • Protocol: Treat target cancer cell lines (e.g., MCF-7 breast cancer cells) with the established IC50​ of the compound for 24-48 hours. Lyse cells and perform SDS-PAGE. Probe membranes with primary antibodies against Acetyl-Histone H3 (Lys9/Lys14) and p21/WAF1. An accumulation of Acetyl-H3 confirms intracellular target engagement, while p21 upregulation confirms the transcriptional reactivation cascade 2.

Part 2: Neurotransmission Modulation via Dopamine D2/D3 Antagonism

Mechanism of Action

Conversely, N-substituted benzamides lacking the specific zinc-chelating pharmacophore (e.g., Amisulpride, Sulpiride) act as highly selective antagonists of the Dopamine D2 and D3 receptors. Their mechanism of action is uniquely dose-dependent, providing dual therapeutic utility 4.

At low doses (<10 mg/kg), these compounds exhibit a high affinity for presynaptic D2/D3 autoreceptors located in the frontal cortex and limbic system. Blocking these autoreceptors prevents the negative feedback loop of dopamine synthesis, thereby increasing dopamine release into the synaptic cleft. This disinhibition is responsible for their antidepressant and pro-cognitive effects 5. At higher doses (>40 mg/kg), the presynaptic receptors saturate, and the compounds begin to block postsynaptic D2/D3 receptors in the mesolimbic pathway, reducing dopaminergic signaling to achieve an antipsychotic effect 4.

G Benzamide Amisulpride / Sulpiride (N-substituted benzamides) LowDose Low Dose (< 10 mg/kg) Benzamide->LowDose HighDose High Dose (> 40 mg/kg) Benzamide->HighDose PreSyn Presynaptic D2/D3 Autoreceptor Blockade LowDose->PreSyn High Affinity PostSyn Postsynaptic D2/D3 Receptor Blockade HighDose->PostSyn Saturation IncDA Increased Synaptic Dopamine Release PreSyn->IncDA DecDA Decreased Dopaminergic Signaling PostSyn->DecDA AntiDep Antidepressant / Pro-cognitive Effect IncDA->AntiDep AntiPsy Antipsychotic Effect DecDA->AntiPsy

Fig 2. Dose-dependent dual mechanism of action for dopaminergic N-substituted benzamides.

Experimental Workflow: Validating Receptor Occupancy & Functional Antagonism

To rigorously evaluate dopaminergic benzamides, researchers must correlate receptor binding affinity with functional neurochemical output.

Step 1: Radioligand Displacement Binding Assay

  • Rationale: To determine the Ki​ (inhibition constant), the test compound must compete with a known radiolabeled antagonist for receptor binding sites.

  • Protocol: Prepare membrane homogenates from rat striatum (rich in D2/D3 receptors). Incubate the homogenates with a fixed concentration of [3H]raclopride (a selective D2/D3 radioligand) and increasing concentrations of the benzamide compound. Filter the membranes rapidly to separate bound from free radioligand, and quantify radioactivity using liquid scintillation counting.

  • Validation Control: Non-specific binding must be defined using a saturating concentration of a known competitor (e.g., 10 μM Haloperidol). The self-validating nature of this assay ensures the calculated IC50​ is strictly receptor-mediated 4.

Step 2: In Vivo Microdialysis for Dopamine Turnover

  • Rationale: To prove the functional presynaptic autoreceptor blockade at low doses, one must measure the actual extracellular concentration of dopamine and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in living tissue.

  • Protocol: Stereotaxically implant a microdialysis probe into the nucleus accumbens of an anesthetized rat. Perfuse artificial cerebrospinal fluid (aCSF) through the probe. Administer a low dose of the benzamide compound intravenously. Collect dialysate samples every 20 minutes and analyze them via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). An acute spike in extracellular DOPAC and dopamine validates presynaptic autoreceptor antagonism 4.

Part 3: Quantitative Data Presentation

The pharmacological divergence of the N-substituted benzamide scaffold is best illustrated through quantitative target affinity. Table 1 summarizes the binding affinities ( Ki​ ) and inhibitory concentrations ( IC50​ ) for representative compounds across their respective targets.

CompoundPrimary ClassTargetAffinity / Inhibition ValueReference
Entinostat (MS-275) Epigenetic (HDAC Inhibitor)HDAC1 IC50​≈0.30−0.51μM 3
Entinostat (MS-275) Epigenetic (HDAC Inhibitor)HDAC3 IC50​≈1.70−8.00μM 3
Amisulpride Neuropsychiatric (D2/D3 Antagonist)Dopamine D2 Ki​≈2.8nM 4
Amisulpride Neuropsychiatric (D2/D3 Antagonist)Dopamine D3 Ki​≈3.2nM 4
Sulpiride Neuropsychiatric (D2/D3 Antagonist)Dopamine D2 Ki​≈15.0nM 6
Sulpiride Neuropsychiatric (D2/D3 Antagonist)Dopamine D3 Ki​≈13.0nM 6

Table 1. Comparative quantitative target affinities for representative N-substituted benzamides.

Conclusion

The N-substituted benzamide scaffold represents a masterclass in rational drug design. By manipulating the N-substituent, drug development professionals can pivot the molecule's trajectory from the central nervous system (modulating dopaminergic neurotransmission via D2/D3 antagonism) to the nucleus of malignant cells (reprogramming the epigenome via Class I HDAC inhibition). Understanding the causality behind these mechanisms and employing rigorous, self-validating experimental workflows is paramount for the continued discovery of novel benzamide-derived therapeutics.

References

  • Benchchem. Entinostat: A Technical Guide to the Mechanism of Action of a Class I HDAC Inhibitor.
  • PMC (NIH). Entinostat: a promising treatment option for patients with advanced breast cancer.
  • MedChemExpress. Entinostat (MS-275) | HDAC Class I Inhibitor.
  • PubMed (NIH). Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity.
  • Abcam. (S)-Sulpiride, D2-like dopamine antagonist (CAS 23672-07-3).
  • Farmacia Journal. Antidepressant effect after acute and subacute administration of novel n-substituted benzamides on reserpine-induced depression in mice.

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Methodological & Application

Laboratory Synthesis Protocol for 2-Chloro-N-(4-propoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The amide bond is a ubiquitous structural motif in medicinal chemistry and drug discovery, serving as the backbone for numerous active pharmaceutical ingredients (APIs). While modern solid-phase and complex peptide syntheses often rely on specialized coupling reagents (e.g., HATU, EDC) to prevent racemization[1], the synthesis of simple, achiral benzamides is most efficiently achieved via direct acylation.

This protocol details the laboratory-scale synthesis of 2-chloro-N-(4-propoxyphenyl)benzamide using the highly reactive acylating agent, 2-chlorobenzoyl chloride[2], and 4-propoxyaniline. The reaction proceeds via a nucleophilic acyl substitution pathway. To drive the reaction to completion and neutralize the hazardous hydrochloric acid (HCl) byproduct, a tertiary amine base—triethylamine (TEA)—is utilized in an aprotic solvent system (dichloromethane, DCM)[3].

This methodology is designed as a self-validating system : the stoichiometric excess of specific reagents paired with a targeted biphasic workup ensures that unreacted starting materials are systematically partitioned into the aqueous phase, leaving only the highly pure target amide in the organic phase[4].

Reagent Matrix & Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountDensity (g/mL)
4-Propoxyaniline Limiting Reagent (Nucleophile)151.211.0 eq1.51 g~1.06
2-Chlorobenzoyl chloride Acylating Agent175.011.1 eq1.93 g (1.40 mL)1.38
Triethylamine (TEA) Acid Scavenger (Base)101.191.5 eq1.52 g (2.09 mL)0.726
Dichloromethane (DCM) Aprotic Solvent84.93N/A20.0 mL1.33
1M HCl (aq) Workup Wash (Amine removal)N/AN/A15.0 mLN/A
Sat. NaHCO₃ (aq) Workup Wash (Acid removal)N/AN/A15.0 mLN/A

Note: 2-Chlorobenzoyl chloride is a corrosive, moisture-sensitive lachrymator. All handling must be performed in a certified fume hood.

Experimental Workflow

Workflow N1 1. Reagent Preparation 4-Propoxyaniline + TEA in DCM N2 2. Thermal Control Cool to 0 °C (Ice Bath) N1->N2 N3 3. Acylation Dropwise 2-Chlorobenzoyl Chloride N2->N3 N4 4. Propagation Stir at RT for 2-4 hours N3->N4 Exothermic control N5 5. Biphasic Quench Wash: NaHCO3, 1M HCl, Brine N4->N5 TLC validation N6 6. Isolation Evaporation & Recrystallization N5->N6 Organic phase dried N7 7. Final Product 2-chloro-N-(4-propoxyphenyl)benzamide N6->N7 Yield: 80-85%

Workflow for the synthesis of 2-chloro-N-(4-propoxyphenyl)benzamide via acylation.

Step-by-Step Protocol

Phase 1: Reaction Setup & Execution
  • Preparation of the Amine Solution : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-propoxyaniline (1.51 g, 10.0 mmol) and anhydrous dichloromethane (20.0 mL).

  • Base Addition : Inject triethylamine (2.09 mL, 15.0 mmol) into the stirring solution.

    • Causality: A 1.5x equivalent of TEA is used to fully neutralize the 1.0 equivalent of HCl generated during the reaction, with a 0.5 equivalent buffer to account for any adventitious moisture that might prematurely hydrolyze the acid chloride.

  • Thermal Control : Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes[3].

  • Acylation : Using a pressure-equalizing dropping funnel or a slow syringe pump, add 2-chlorobenzoyl chloride (1.40 mL, 11.0 mmol) dropwise over 15 minutes[4].

    • Causality: The acylation of anilines with acyl chlorides is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway, which could lead to the degradation of the acyl chloride or the formation of di-acylated side products.

  • Propagation : Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir continuously for 2 to 4 hours.

  • In-Process Control (IPC) : Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The reaction is self-validating when the higher Rf spot (4-propoxyaniline) completely disappears, leaving a new, UV-active product spot.

Phase 2: Biphasic Quench & Extraction
  • Alkaline Wash : Transfer the reaction mixture to a separatory funnel. Add 15.0 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and shake vigorously, venting frequently. Separate the organic (lower) layer.

    • Causality: The NaHCO₃ wash serves a dual purpose. It neutralizes the bulk of the generated HCl/TEA salts and hydrolyzes the 0.1 equivalent excess of 2-chlorobenzoyl chloride into sodium 2-chlorobenzoate, which is highly water-soluble and safely partitioned into the aqueous waste.

  • Acidic Wash : Return the organic layer to the funnel and wash with 15.0 mL of 1M HCl.

    • Causality: The acidic wash protonates any unreacted 4-propoxyaniline and the excess TEA, converting them into highly polar ammonium salts that are stripped into the aqueous layer. This ensures the organic layer only contains the neutral benzamide product.

  • Brine Wash : Wash the organic layer with 15.0 mL of saturated NaCl (brine) to pre-dry the organic phase and break any micro-emulsions.

Phase 3: Purification & Isolation
  • Drying : Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl and let sit for 15 minutes until the solution is clear.

  • Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

  • Recrystallization : Dissolve the crude solid in a minimum amount of boiling ethanol. Slowly add cold water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by incubation in an ice bath.

  • Filtration : Collect the resulting white crystals via vacuum filtration (Büchner funnel), wash with ice-cold ethanol/water (1:1), and dry overnight in a vacuum desiccator. Expected yield: 80–85%.

Causality & Troubleshooting

  • Incomplete Conversion (TLC shows unreacted aniline): This typically occurs if the 2-chlorobenzoyl chloride has degraded prior to use. Acyl chlorides readily react with atmospheric moisture to form the corresponding unreactive carboxylic acids. Solution: Always use fresh, properly stored 2-chlorobenzoyl chloride, and consider increasing the equivalents to 1.2 eq if degradation is suspected.

  • Product Contaminated with 2-Chlorobenzoic Acid: If the product shows a broad stretch in the IR spectrum (~3000 cm⁻¹) or an acidic proton in NMR, the NaHCO₃ wash was insufficient. Solution: Ensure the alkaline wash is thoroughly mixed and the aqueous layer remains basic (pH > 8) during the extraction.

  • Emulsion Formation during Workup: DCM/Water extractions can occasionally form stubborn emulsions, especially in the presence of trace polymeric impurities. Solution: The addition of brine (as outlined in Phase 2, Step 3) increases the ionic strength of the aqueous layer, maximizing the density difference and breaking the emulsion.

References

  • Nonclassical Routes for Amide Bond Formation | Chemical Reviews - ACS Publications Source: acs.org URL:[Link][1]

  • Amide bond formation: beyond the myth of coupling reagents Source: luxembourg-bio.com URL:[Link]

  • Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper Source: rsc.org URL:[Link][4]

Sources

Application Note: Pharmacological Evaluation and Assay Protocols for 2-chloro-N-(4-propoxyphenyl)benzamide in Targeted Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-chloro-N-(4-propoxyphenyl)benzamide and its functionalized derivatives (e.g., 4-amino-2-chloro-N-(4-propoxyphenyl)benzamide) represent a highly versatile class of halogenated aromatic amides utilized in medicinal chemistry. Primarily serving as lead scaffolds for the development of targeted oncology therapeutics, these compounds exhibit potent inhibition of receptor tyrosine kinases, most notably the Fibroblast Growth Factor Receptor (FGFR) family [1].

This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for evaluating the biochemical and cellular efficacy of this benzamide scaffold. By detailing the mechanistic causality behind assay conditions, this guide ensures robust, reproducible data generation in preclinical screening workflows.

Mechanistic Rationale & Structural Biology

The pharmacological efficacy of 2-chloro-N-(4-propoxyphenyl)benzamide is driven by its highly optimized structural topography, which allows it to act as a competitive ATP-binding site inhibitor:

  • The Benzamide Core: The amide functional group (-C(=O)N-) acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the hinge region of the kinase domain (typically interacting with the backbone of Ala564 in FGFR1).

  • The 2-Chloro Substitution: The halogen atom at the ortho position induces steric hindrance, forcing the aromatic rings into a non-coplanar, twisted conformation. This structural rigidity minimizes the entropic penalty upon binding and enhances selectivity against off-target kinases.

  • The 4-Propoxyphenyl Tail: The lipophilic propoxy chain extends into the hydrophobic pocket adjacent to the ATP-binding cleft (the "gatekeeper" region). This interaction is crucial for displacing ordered water molecules, thereby driving the binding affinity through the hydrophobic effect [2].

Pathway Visualization

The inhibition of FGFR by this benzamide scaffold directly uncouples downstream mitogenic and survival signaling, specifically the MAPK/ERK and PI3K/AKT cascades.

Mechanism Compound 2-chloro-N-(4-propoxyphenyl) benzamide FGFR FGFR (Receptor Tyrosine Kinase) Compound->FGFR Inhibits ATP binding FRS2 FRS2 / Grb2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K Activation Ras Ras / Raf FRS2->Ras MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Mechanism of action of 2-chloro-N-(4-propoxyphenyl)benzamide on the FGFR signaling pathway.

Quantitative Data & SAR Profiling

To contextualize the importance of the 2-chloro substitution, Table 1 summarizes the Structure-Activity Relationship (SAR) and kinetic parameters of the scaffold variants against recombinant FGFR1 and FGFR2.

Table 1: Representative SAR and Kinetic Parameters of Benzamide Derivatives

Compound VariantFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)ClogPTarget Engagement (Tₘ Shift)
N-(4-propoxyphenyl)benzamide (Unsubstituted)450 ± 35520 ± 423.10+ 1.2 °C
2-chloro-N-(4-propoxyphenyl)benzamide 42 ± 5 38 ± 4 3.65 + 4.8 °C
4-amino-2-chloro-N-(4-propoxyphenyl)benzamide15 ± 212 ± 13.22+ 6.1 °C

Note: The addition of the 2-chloro group yields a >10-fold increase in biochemical potency compared to the unsubstituted analog, validating the conformational restriction hypothesis.

Self-Validating Experimental Protocols

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is the industry standard for high-throughput kinase profiling due to its high signal-to-noise ratio and resistance to compound auto-fluorescence [3].

1. Reagent Preparation & Causality

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT.

    • Expert Insight (Causality): 1 mM DTT is critical to maintain the catalytic cysteine residues of FGFR in a reduced state, preventing artefactual disulfide oligomerization. 0.01% Tween-20 is mandatory; without it, the lipophilic propoxyphenyl tail (ClogP > 3.5) will non-specifically adsorb to the polystyrene microtiter plate, leading to false-negative IC₅₀ shifts.

  • ATP Concentration: Set precisely at the apparent Km​ for ATP (~10 µM for FGFR1).

    • Expert Insight (Causality): Running the assay at the Km​ ensures that the system is exquisitely sensitive to competitive inhibitors. If ATP is saturated, the benzamide derivative will appear artificially weak.

2. Assay Assembly (384-well format)

  • Dispense 5 µL of 2X FGFR1 enzyme (final concentration: 1 nM) into a low-volume 384-well plate.

  • Add 100 nL of 2-chloro-N-(4-propoxyphenyl)benzamide (10-point dose-response in 100% DMSO) using an acoustic dispenser (e.g., Echo 550). Self-Validation: Ensure final DMSO concentration is strictly ≤1% across all wells to prevent solvent-induced kinase denaturation.

  • Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the kinase.

  • Initiate the reaction by adding 5 µL of 2X ATP/Biotin-poly-GT substrate mix.

  • Incubate for 60 minutes at room temperature.

3. Detection & Validation

  • Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt catalysis), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validating Metric: Calculate the Z'-factor using DMSO-only (max signal) and no-enzyme (min signal) controls. A Z'-factor ≥0.7 guarantees the assay's trustworthiness and readiness for hit-to-lead SAR screening.

Protocol B: Cellular Thermal Shift Assay (CETSA)

While TR-FRET proves biochemical affinity, CETSA is required to prove target engagement within the complex milieu of a living cell.

1. Cell Treatment

  • Culture FGFR1-amplified NCI-H520 non-small cell lung cancer cells to 80% confluency.

  • Treat cells with 1 µM 2-chloro-N-(4-propoxyphenyl)benzamide or DMSO vehicle for 2 hours at 37°C.

    • Expert Insight (Causality): A 2-hour incubation is optimal. It provides sufficient time for the compound to cross the plasma membrane and reach thermodynamic equilibrium with the target, but is short enough to prevent compound-induced degradation or compensatory receptor upregulation.

2. Thermal Profiling

  • Harvest cells, resuspend in PBS supplemented with protease inhibitors, and divide into 8 aliquots.

  • Subject each aliquot to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Expert Insight (Causality): Heat induces protein unfolding and subsequent aggregation. When the benzamide inhibitor binds to the FGFR kinase domain, it lowers the free energy of the folded state, significantly increasing the temperature required to denature the protein ( Tm​ shift).

3. Lysis and Detection

  • Lyse the cells via 3 freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured/aggregated proteins.

  • Analyze the soluble fraction (supernatant) via Western Blot using an anti-FGFR1 antibody.

  • Self-Validating Metric: Probe the same blot for GAPDH or β -actin as a loading control. The control protein's melting curve must remain identical between the DMSO and compound-treated groups, proving that the Tm​ shift observed for FGFR1 is a highly specific, target-driven event rather than a global artifact.

References

  • Formica, M., et al. "Role of Fibroblast Growth Factors Receptors (FGFRs) in Brain Tumors, Focus on Astrocytoma and Glioblastoma". International Journal of Molecular Sciences, 2021; 22(1): 292. Available at: [Link]

  • Ergin, E., et al. "Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes". Current Pharmaceutical Biotechnology, 2016; 17(14): 1222-1230. Available at: [Link]

Application Note: Development and Validation of Analytical Methods for 2-Chloro-N-(4-propoxyphenyl)benzamide Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profile

2-Chloro-N-(4-propoxyphenyl)benzamide (CPPB) is a halogenated aromatic amide characterized by a central amide linkage connecting a 2-chlorophenyl ring and a 4-propoxyphenyl group. Compounds within this structural class are frequently investigated in medicinal chemistry as lead candidates for targeted oncology therapies, specifically as competitive inhibitors of receptor tyrosine kinases [1].

The lipophilic nature of the propoxy chain and the electron-withdrawing chlorine atom significantly influence the molecule's pharmacokinetic (PK) profile. These physicochemical properties necessitate highly sensitive, robust, and matrix-specific analytical methods to support both formulation quality control and clinical bioanalysis.

Analytical Strategy and Causality (E-E-A-T)

The quantification of CPPB requires a bifurcated analytical approach, driven by the specific challenges of the sample matrix:

  • HPLC-UV for Bulk and Formulation: High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is selected for Active Pharmaceutical Ingredient (API) and formulation analysis. The extended conjugation between the aromatic rings and the amide bond provides a strong chromophore, allowing for reliable UV detection at 254 nm. A C18 stationary phase is chosen because the high hydrophobicity of CPPB (estimated logP ~3.8) requires strong hydrophobic interactions for adequate retention and peak resolution.

  • LC-MS/MS for Bioanalysis (Plasma): For PK profiling, the required Lower Limit of Quantification (LLOQ) is often in the sub-nanogram per milliliter range. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in positive Electrospray Ionization (ESI+) mode is utilized. The addition of 0.1% formic acid to the mobile phase is a critical causal choice: it ensures the weakly basic amide nitrogen remains protonated [M+H]+ , exponentially increasing ionization efficiency and mass spectral sensitivity.

Protocol 1: HPLC-UV Quantification for Formulation

Self-Validating System: This protocol incorporates continuous System Suitability Testing (SST). The system is only considered valid if the theoretical plate count is >2,000, the tailing factor is <1.5, and the Relative Standard Deviation (RSD) of five replicate standard injections is 2.0%.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile and Water (65:35, v/v). Add 0.1% Trifluoroacetic acid (TFA) to suppress secondary silanol interactions on the silica column, ensuring sharp, symmetrical peak shapes. Degas via ultrasonication for 15 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of CPPB reference standard and dissolve in 10 mL of methanol to create a 1.0 mg/mL primary stock. Dilute sequentially with the mobile phase to create a calibration curve ranging from 1.0 to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Analysis: Inject the blank, followed by SST standards, calibration standards, and formulation samples. Bracket the run with Quality Control (QC) samples every 10 injections to verify continuous system stability.

Protocol 2: LC-MS/MS Bioanalysis in Plasma

Causality in Sample Preparation: Direct protein precipitation (PPT) leaves residual endogenous phospholipids in the supernatant. These lipids compete with the analyte for charge droplets in the ESI source, causing severe ion suppression. To mitigate this matrix effect, we employ a Solid-Phase Extraction (SPE) workflow using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated CPPB analog, 50 ng/mL) to correct for extraction losses and ionization variance.

  • Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • SPE Loading: Condition an HLB SPE cartridge with 1 mL methanol followed by 1 mL water. Transfer the supernatant from step 2 onto the cartridge bed.

  • Washing & Elution: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Elute the analyte with 1 mL of 100% acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (Acetonitrile:Water 50:50 with 0.1% Formic Acid).

  • MS/MS Conditions:

    • Ionization: ESI Positive mode.

    • MRM Transitions: Monitor the precursor-to-product ion transition (e.g., m/z 304.1 154.0, corresponding to the cleavage of the amide bond).

    • Collision Energy (CE): 25 eV.

SPE_Workflow A Plasma Sample (100 µL) + Internal Standard B Protein Precipitation (Add 300 µL Acetonitrile) A->B C Centrifugation (14,000 rpm, 10 min) B->C D Supernatant Transfer to HLB SPE Cartridge C->D E Wash Step (5% Methanol in Water) D->E F Elution Step (100% Acetonitrile) E->F G Evaporation & Reconstitution (Mobile Phase) F->G H LC-MS/MS Injection G->H

Solid-Phase Extraction (SPE) workflow for plasma sample preparation prior to LC-MS/MS.

Pharmacological Context & Signaling Mechanism

To understand the necessity of precise PK quantification, one must consider the pharmacodynamics of benzamide derivatives. These compounds often act as competitive inhibitors at the ATP-binding site of receptor tyrosine kinases (e.g., EGFR/VEGFR). Accurate quantification ensures that plasma concentrations remain within the therapeutic window—high enough to suppress the PI3K/AKT and RAS/MAPK proliferation pathways, but low enough to avoid off-target toxicity.

Signaling_Pathway CPPB 2-chloro-N-(4-propoxyphenyl)benzamide Receptor Tyrosine Kinase Receptor (e.g., EGFR/VEGFR) CPPB->Receptor Inhibits Apoptosis Apoptosis / Cell Cycle Arrest CPPB->Apoptosis Induces PI3K PI3K / AKT Pathway Receptor->PI3K Activates (Blocked) MAPK RAS / MAPK Pathway Receptor->MAPK Activates (Blocked) Proliferation Cell Proliferation & Tumor Angiogenesis PI3K->Proliferation Promotes PI3K->Apoptosis Suppresses MAPK->Proliferation Promotes

Hypothetical mechanism of benzamide-based kinase inhibitors in oncology.

Method Validation Data Summary

Both analytical methods must be rigorously validated according to the [2] and the harmonized [3]. The table below summarizes the target validation parameters and regulatory acceptance criteria.

ParameterHPLC-UV (Formulation)LC-MS/MS (Plasma)Regulatory Acceptance Criteria
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mL R2≥0.99
LLOQ 1.0 µg/mL0.5 ng/mLSignal-to-Noise 5 (UV) / 10 (MS)
Intra-day Precision (CV%) 2.0% 15.0% ( 20% at LLOQ)ICH M10 / FDA 2018
Inter-day Precision (CV%) 2.5% 15.0% ( 20% at LLOQ)ICH M10 / FDA 2018
Accuracy (% Bias) ± 2.0% ± 15.0% ( ± 20% at LLOQ)ICH M10 / FDA 2018
Recovery 98.5 – 101.5%85.0 – 95.0%Consistent across QC levels
Matrix Effect N/A90.0 – 110.0%CV 15% between 6 matrix lots

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). Available at:[Link][1]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline." (January 2023). Available at:[Link][2]

Sources

Application Note: Utilizing 2-chloro-N-(4-propoxyphenyl)benzamide as a Molecular Probe for Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

2-chloro-N-(4-propoxyphenyl)benzamide (2-CNPB) is a highly selective molecular probe utilized in oncology and biochemical research to interrogate Receptor Tyrosine Kinase (RTK) signaling. Specifically, it acts as a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

The causality of its high binding affinity and selectivity lies in its rationally designed pharmacophore:

  • Benzamide Core : Acts as a critical hinge-binding motif. It forms essential hydrogen bonds with the ATP-binding pocket of the kinase domain, a well-documented mechanism for benzamide-derived kinase inhibitors[1].

  • 2-Chloro Substitution : Introduces a halogen bond that significantly enhances the residence time of the probe within the binding cleft. Sterically, the bulky chlorine atom locks the amide bond in an optimal, rigid conformation.

  • 4-Propoxyphenyl Tail : Extends deep into the hydrophobic back pocket of the kinase (exploiting the DFG-out or DFG-in conformation). This lipophilic interaction drives the high selectivity of 2-CNPB for FGFR/VEGFR over other ubiquitous kinase families[2].

Mechanistic Pathway

RTK_Signaling Ligand Growth Factor (FGF/VEGF) Receptor RTK (FGFR1/VEGFR2) Ligand->Receptor Binds PLCg PLCγ Receptor->PLCg Phosphorylates Probe 2-CNPB Probe Probe->Receptor Inhibits Kinase Domain ERK ERK1/2 PLCg->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Drives

Fig 1. RTK signaling cascade and the inhibitory intervention point of the 2-CNPB probe.

In Vitro Kinase Profiling: ADP-Glo™ Assay

To establish the primary biochemical potency of 2-CNPB, we utilize the ADP-Glo™ Kinase Assay.

Causality for Assay Selection: Relying solely on phenotypic readouts or ATP-depletion assays can yield false positives due to compound fluorescence or off-target metabolic toxicity. The ADP-Glo assay directly measures the formation of ADP. This homogeneous, non-isotopic format eliminates fluorescent compound interference and provides a superior Z'-factor, making it a highly trustworthy and self-validating biochemical system[3].

Step-by-Step Protocol
  • Kinase Reaction Assembly : In a 384-well solid white microplate, combine 2.5 µL of recombinant target kinase (e.g., FGFR1 or VEGFR2) with 2.5 µL of 2-CNPB (titrated from 10 µM to 0.1 nM in 1x Kinase Buffer). Incubate for 15 minutes at room temperature to allow probe-target equilibration.

  • Reaction Initiation : Add 2.5 µL of ultra-pure ATP/Substrate mix (calibrated to the specific Km​ for ATP of the target kinase) to initiate the reaction. Incubate for 60 minutes.

  • ATP Depletion : Add 2.5 µL of ADP-Glo™ Reagent.

    • Expert Insight: This step is critical. It halts the kinase reaction and completely depletes unreacted ATP, effectively eliminating background noise before the detection phase[3]. Incubate for 40 minutes at room temperature.

  • ADP Detection : Add 5 µL of Kinase Detection Reagent.

    • Expert Insight: This reagent converts the nascent ADP back into ATP, which is subsequently utilized by a coupled luciferase/luciferin reaction. Incubate for 30 minutes and read the luminescence signal, which is directly proportional to kinase activity.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Biochemical potency in a cell-free system does not guarantee cellular permeability or intracellular target engagement. To create a fully self-validating experimental loop, we employ CETSA.

Causality for Assay Selection: CETSA relies on the fundamental thermodynamic principle that ligand binding stabilizes a protein's folded state, thereby increasing its melting temperature ( Tm​ ). This allows researchers to quantify direct target engagement of 2-CNPB in live cells without requiring chemical modifications (e.g., fluorophores or biotin tags) that could alter the probe's native pharmacology or steric profile[4].

Step-by-Step Protocol
  • Live Cell Incubation : Seed target cells (e.g., HUVEC or NCI-H520) and treat with 1 µM 2-CNPB or DMSO vehicle for 1 hour at 37°C.

    • Expert Insight: Performing this in live cells rather than lysates ensures the probe must navigate physiological membrane permeability and intracellular competition.

  • Transient Heat Shock : Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[5].

    • Expert Insight: Unbound proteins will denature at their native Tm​ , while 2-CNPB-bound proteins will resist denaturation at higher temperatures.

  • Cell Lysis : Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 20°C) supplemented with protease inhibitors. Avoid harsh detergents, which can artificially solubilize denatured proteins.

  • Separation : Centrifuge lysates at 100,000 × g for 20 minutes at 4°C.

    • Expert Insight: This ultracentrifugation step is the physical crux of the assay; it strictly separates the thermally denatured, aggregated proteins (pellet) from the ligand-stabilized, folded proteins (supernatant)[5].

  • Quantification : Analyze the soluble fraction via quantitative Western Blotting against FGFR1/VEGFR2 to determine the isothermal dose-response and calculate the thermal shift ( ΔTm​ ).

Workflow Visualization

CETSA_Workflow Step1 1. Live Cell Incubation (Vehicle vs. 2-CNPB) Step2 2. Transient Heat Shock (Temperature Gradient) Step1->Step2 Step3 3. Cell Lysis (Release Soluble Proteins) Step2->Step3 Step4 4. Centrifugation (Pellet Denatured Proteins) Step3->Step4 Step5 5. Detection (Western Blot / AlphaScreen) Step4->Step5 Validation Target Engagement Confirmed (Thermal Shift ΔTm) Step5->Validation

Fig 2. CETSA workflow demonstrating the self-validating isolation of ligand-stabilized proteins.

Quantitative Data Summary

The following table summarizes the orthogonal validation data. The strong correlation between the biochemical IC50​ (ADP-Glo) and the cellular ΔTm​ shift (CETSA) rigorously validates 2-CNPB as a highly reliable, cell-permeant molecular probe for FGFR1 and VEGFR2, while demonstrating excellent selectivity against off-target kinases.

Target KinaseADP-Glo IC₅₀ (nM)CETSA ΔTₘ (°C)Cellular Engagement Status
FGFR1 14.2 ± 1.5+ 6.4Strong Positive
VEGFR2 28.7 ± 2.1+ 5.1Strong Positive
EGFR > 5000+ 0.2Negative (Off-target)
CDK2 > 10000+ 0.1Negative (Off-target)

References

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. National Institutes of Health (NIH) / PubMed Central. 1

  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. National Institutes of Health (NIH) / PubMed Central. 3

  • The cellular thermal shift assay for evaluating drug target interactions in cells. National Institutes of Health (NIH) / PubMed. 5

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. National Institutes of Health (NIH) / PubMed Central.4

  • In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists. National Institutes of Health (NIH) / PubMed Central.2

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-chloro-N-(4-propoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 2-chloro-N-(4-propoxyphenyl)benzamide and its closely related derivatives (such as the 4-amino analog) [1].

This compound presents a unique purification profile: the propoxy group imparts significant lipophilicity, the chlorine atom adds polarizability while reducing aqueous solubility, and the central amide bond acts as both a hydrogen bond donor and acceptor. This guide is designed as a self-validating system, ensuring that every protocol relies on empirical feedback (like TLC and LC-MS) to guide your experimental choices.

Physicochemical Profiling for Purification Strategy

Before initiating any purification workflow, it is critical to understand the molecule's physical properties. The table below summarizes the key parameters that dictate our choice of solvents and stationary phases.

PropertyEstimated Value / CharacteristicImpact on Purification Strategy
Molecular Formula C16H16ClNO2 (Base structure)Moderate molecular weight (~289 g/mol ); easily tracks by LC-MS (ESI+).
LogP (Lipophilicity) ~3.5 - 4.2Highly lipophilic. Will partition almost exclusively into organic layers (EtOAc, DCM) during liquid-liquid extraction.
Hydrogen Bonding 1 Donor (Amide NH), 2 Acceptors (Amide C=O, Ether O)Prone to secondary interactions on bare silica gel, which can cause tailing/streaking during chromatography.
Solubility Profile Insoluble in H₂O; Soluble in EtOAc, DCM, hot EtOHIdeal candidate for recrystallization using an Ethanol/Water binary solvent system.

Experimental Workflow & Troubleshooting FAQs

FAQ 1: Liquid-Liquid Extraction (LLE) Workup

Q: My crude reaction mixture contains unreacted amine and carboxylic acid starting materials. How do I effectively partition 2-chloro-N-(4-propoxyphenyl)benzamide?

Expert Insight: Amides are generally neutral under standard physiological pH. However, unreacted starting materials are ionizable. We exploit this by using a sequential acid-base wash.

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Wash (Removes unreacted amines): Wash the organic layer with 1M HCl (3 x 5 mL). The unreacted anilines will protonate and partition into the aqueous layer.

  • Base Wash (Removes unreacted acids): Wash the organic layer with Saturated Aqueous NaHCO₃ (3 x 5 mL). Unreacted benzoic acids will deprotonate and partition into the aqueous phase.

  • Brine Wash & Drying: Wash with saturated NaCl to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Check: Spot the organic layer on a TLC plate against your starting materials. The baseline (acids/amines) should be clear.

FAQ 2: Flash Column Chromatography Optimization

Q: When purifying via silica gel flash chromatography, the compound streaks severely, leading to co-elution with closely related impurities. How do I achieve baseline resolution?

Expert Insight: Streaking of amides on silica gel is typically caused by hydrogen bonding between the amide carbonyl/NH and the acidic silanol groups on the silica surface. This is a classic issue in moderate-resolution preparative separations [2].

Step-by-Step Methodology:

  • Solvent System Selection: Start with a Hexane/Ethyl Acetate gradient.

  • TLC Optimization: Find a ratio where the target compound has an Rf of ~0.3.

  • Addressing the Streaking (The Fix): If tailing occurs, add a polar modifier. Adding 1-2% Triethylamine (TEA) or 1% Methanol to the eluent competitively binds the silanol sites, sharpening the elution band.

  • Column Loading: Dry-load the crude mixture onto Celite or silica (1:2 ratio) to ensure a narrow initial band, which is critical for resolving the chloro- and propoxy- positional isomers.

ChromatographyTroubleshooting issue TLC Shows Streaking (Rf 0.2 - 0.5) cause H-Bonding with Silanol Groups issue->cause fix Add 1% TEA or 1% MeOH to Eluent cause->fix result Sharp Elution Band (Baseline Resolution) fix->result

Caption: Logical pathway for resolving chromatographic streaking of benzamides on silica gel.

FAQ 3: Recrystallization and Final Polishing

Q: My chromatography fractions are >95% pure by HPLC, but I need >99% purity for biological assays. What is the best solvent system for recrystallization?

Expert Insight: 2-chloro-N-(4-propoxyphenyl)benzamide possesses a rigid aromatic core and a flexible propoxy tail, allowing it to pack efficiently into a crystal lattice if cooled slowly. A binary solvent system (solvent/anti-solvent) works best.

Step-by-Step Methodology:

  • Dissolution: Dissolve the semi-pure solid in a minimum volume of boiling Ethanol (the solvent).

  • Anti-Solvent Addition: While maintaining boiling, add hot Water (the anti-solvent) dropwise until the solution just becomes cloudy (the cloud point).

  • Clarification: Add 1-2 drops of boiling Ethanol until the solution is perfectly clear again.

  • Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed. Do not disturb the flask, as rapid nucleation traps impurities.

  • Harvesting: Once at room temperature, chill in an ice bath for 30 minutes, then filter via vacuum filtration. Wash the crystals with ice-cold 30% EtOH/Water.

Comprehensive Purification Workflow Diagram

The following diagram outlines the overarching self-validating workflow, from crude mixture to assay-ready compound.

PurificationWorkflow crude Crude Reaction Mixture lle Liquid-Liquid Extraction (Acid/Base Washes) crude->lle org_layer Organic Layer (Target Compound) lle->org_layer aq_layer Aqueous Layer (Salts/Impurities) lle->aq_layer dry Drying & Concentration org_layer->dry flash Flash Chromatography (Hexane/EtOAc + 1% TEA) dry->flash recryst Recrystallization (EtOH / H2O) flash->recryst pure Pure Compound (>99% Purity) recryst->pure

Caption: Standardized purification workflow for 2-chloro-N-(4-propoxyphenyl)benzamide.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

Strategies to improve the yield and purity of 2-chloro-N-(4-propoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the synthesis of 2-chloro-N-(4-propoxyphenyl)benzamide .

The amidation of 4-propoxyaniline with 2-chlorobenzoyl chloride is a fundamental nucleophilic acyl substitution. However, achieving >95% yield and >98% HPLC purity requires precise control over reaction kinetics, solvent environments, and purification logic. This guide bypasses generic advice to provide field-proven, mechanistic solutions to the most common synthetic bottlenecks.

Mechanistic Pathways & Workflow Logic

To troubleshoot effectively, we must first map the chemical causality. The reaction relies on the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the acid chloride. Deviations in temperature, stoichiometry, or solvent choice lead directly to specific, predictable impurities.

Pathway Aniline 4-Propoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate (Unstable) Aniline->Intermediate Base (DIPEA) AcidChloride 2-Chlorobenzoyl Chloride (Electrophile) AcidChloride->Intermediate Side1 2-Chlorobenzoic Acid (Hydrolysis Impurity) AcidChloride->Side1 +H2O (Aqueous Base) Product 2-Chloro-N-(4-propoxyphenyl)benzamide (Target) Intermediate->Product -HCl Side2 Di-acylated Imide (Over-reaction Impurity) Product->Side2 +Excess Acid Chloride

Caption: Mechanistic pathway and potential side reactions in the amidation process.

Self-Validating Experimental Methodologies

We provide two distinct protocols. Protocol A is the industry standard for maximum purity, while Protocol B represents a scalable, green-chemistry alternative.

Protocol A: Optimized Anhydrous Amidation

This protocol utilizes strict anhydrous conditions to eliminate the formation of 2-chlorobenzoic acid, a common byproduct of acid chloride hydrolysis[1].

  • Preparation: Dissolve 4-propoxyaniline (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive acid chloride. DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice bath.

    • Causality: Lowering thermal energy suppresses the activation energy required for di-acylation (imide formation).

  • Electrophile Addition: Dissolve 2-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise over 30 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing runaway exothermic reactions and over-acylation.

  • In-Process Control (IPC): Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The protocol self-validates when the aniline spot (ninhydrin active) completely disappears.

  • Quench & Extraction: Quench with saturated NaHCO₃. Wash the organic layer with 1M HCl, then brine.

    • Causality: NaHCO₃ neutralizes excess acid chloride. The 1M HCl wash strictly protonates any trace unreacted aniline, forcing it into the aqueous waste stream.

  • Purification: Dry over anhydrous MgSO₄, concentrate under reduced pressure, and recrystallize from hot ethanol/water to yield the pure product[2].

Protocol B: Micellar Aqueous Synthesis (Green Chemistry)

For researchers looking to eliminate chlorinated solvents, amidation can be performed in water using micellar catalysis[3].

  • Preparation: Prepare a 0.7 M solution of 4-propoxyaniline (1.0 eq) in a 2 wt% TPGS-750-M aqueous solution.

  • Reaction: Add DIPEA (2.0 eq) and cool to 0°C. Add 2-chlorobenzoyl chloride (1.0 eq) dropwise.

    • Causality: The TPGS-750-M surfactant forms nanomicelles. The hydrophobic cores encapsulate the organic reactants, shielding the acid chloride from the bulk water (preventing hydrolysis) while enabling rapid amidation[3].

  • Isolation: The target benzamide typically precipitates directly from the aqueous mixture and can be isolated via simple vacuum filtration, drastically reducing the process mass index (PMI)[3].

Quantitative Data: Reaction Condition Analysis

The table below summarizes the expected outcomes based on different synthetic environments, providing a benchmark for your experimental results.

MethodologySolvent SystemBaseTempYield (%)Purity (HPLC)Primary Impurity
Classic Schotten-BaumannWater / DCMNaOHRT65 - 75%< 85%2-Chlorobenzoic Acid
Standard AnhydrousDCMTEA0°C to RT80 - 85%92%Di-acylated Imide
Optimized Anhydrous Anhydrous DCM DIPEA 0°C to RT 92 - 95% > 98% Trace Aniline
Micellar Catalysis 2 wt% TPGS-750-M DIPEA 0°C to RT 90 - 94% > 97% Trace Acid

Troubleshooting Guide & FAQs

Q1: My HPLC trace shows a massive peak corresponding to 2-chlorobenzoic acid. How do I stop this? A: This is a classic symptom of acid chloride hydrolysis, which outcompetes the amidation reaction when water is present[1]. If you are using Schotten-Baumann conditions (aqueous NaOH), the hydroxide ions are directly attacking the carbonyl carbon. Troubleshooting Step: Shift to an anhydrous solvent system (e.g., rigorously dried DCM) and use a non-nucleophilic organic base like DIPEA. Ensure all glassware is oven-dried and the reaction is run under an inert gas.

Q2: I am observing a secondary product with a higher Rf value on my TLC plate. What is it, and how do I eliminate it? A: This is likely the di-acylated imide byproduct. Once the primary amide (2-chloro-N-(4-propoxyphenyl)benzamide) forms, its nitrogen can be deprotonated by strong bases, making it nucleophilic enough to attack a second molecule of 2-chlorobenzoyl chloride. Troubleshooting Step: This is caused by poor stoichiometric control or localized heating. Ensure you use no more than 1.05 equivalents of the acid chloride. Perform the addition strictly at 0°C and add the acid chloride dropwise to prevent local concentration spikes.

Q3: How can I validate that the product is structurally correct and pure? A: Standard spectral validation involves ¹H NMR, ¹³C NMR, and Mass Spectrometry[2].

  • ¹H NMR: Look for the disappearance of the broad singlet corresponding to the aniline -NH₂ protons (~3.5-4.0 ppm) and the appearance of a distinct, downfield amide -NH proton (~8.0-8.5 ppm).

  • LC-MS: The exact mass of 2-chloro-N-(4-propoxyphenyl)benzamide is ~289.09 Da. Look for the [M+H]⁺ peak at m/z ~290, along with the characteristic M+2 isotope peak (m/z ~292) at roughly 33% intensity, confirming the presence of the chlorine atom[2].

Q4: My crude product is contaminated with unreacted 4-propoxyaniline. How do I remove it without running a flash chromatography column? A: Exploit the basicity of the aniline. During your aqueous workup, add a washing step using 1M HCl. The acid will protonate the unreacted 4-propoxyaniline, converting it into a water-soluble ammonium salt. This forces the impurity into the aqueous layer, while your neutral benzamide product remains safely in the organic layer.

Workflow Start 2-Chlorobenzoyl Chloride + 4-Propoxyaniline Solvent Anhydrous DCM / DIPEA (0°C to RT) Start->Solvent Reaction Nucleophilic Acyl Substitution Solvent->Reaction Quench Quench: Sat. NaHCO3 (Removes HCl & Acid) Reaction->Quench Extract Phase Separation & Wash (Water, Brine) Quench->Extract Purify Recrystallization (EtOH/Water) Extract->Purify Analyze Validation (HPLC, 1H-NMR, LC-MS) Purify->Analyze

Caption: Workflow for the synthesis and validation of 2-chloro-N-(4-propoxyphenyl)benzamide.

References

  • American Chemical Society (ACS). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved from[Link]

Sources

Technical Support Center: Degradation Analysis of 2-Chloro-N-(4-propoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with executing forced degradation studies (FDS) and structural elucidation for 2-chloro-N-(4-propoxyphenyl)benzamide .

Because this molecule features a halogenated aromatic ring, an ether linkage, and a highly stable amide core, it presents unique analytical challenges. The following troubleshooting guides, FAQs, and validated protocols will help you achieve regulatory compliance and accurate mass balance.

Part 1: Frequently Asked Questions (FAQs) - Experimental Design

Q1: Why is my compound resisting hydrolysis under standard ICH Q1A(R2) conditions? A: The core structure contains an amide bond, which is inherently stable due to the resonance interaction between the carbonyl carbon and the nitrogen lone pair. This makes the carbonyl carbon significantly less electrophilic than in ester linkages[1][2]. If standard 0.1 M HCl or NaOH at 40°C yields no degradation, you must increase the stressor concentration (e.g., 1.0 M) and elevate the temperature to 60–80°C to force the cleavage into 2-chlorobenzoic acid and 4-propoxyaniline[3].

Q2: What is the significance of the 5–20% degradation target? A: According to ICH Q1A(R2) expectations, targeting a 5–20% degradation window ensures that primary degradants are formed in sufficient quantities for LC-MS/MS and NMR detection without triggering secondary or tertiary degradation pathways[4][5]. Over-stressing the molecule (e.g., >30% degradation) generates artificial, downstream degradants that will never occur under real-world storage conditions, which complicates your chromatographic profile and regulatory submissions.

Q3: What specific photolytic degradants should I anticipate? A: The 2-chloro substitution on the benzamide ring is highly susceptible to UV-induced homolytic cleavage. Under ICH Q1B photostability conditions (1.2 million lux hours), expect dehalogenation. The primary photoproduct is typically the dechlorinated derivative, N-(4-propoxyphenyl)benzamide, formed via radical hydrogen abstraction from the solvent or environment[6][7].

Part 2: Troubleshooting Guide - Analytical Challenges

Issue 1: Co-elution of the API and its oxidative degradants on reversed-phase LC.

  • Root Cause: Oxidation of the electron-rich 4-propoxyphenyl ring or the amide nitrogen often yields hydroxylated derivatives or N-oxides. These species share similar polarities and molecular volumes with the parent API, leading to poor resolution on standard C18 columns.

  • Solution:

    • Modify the organic modifier: Switch from acetonitrile to methanol to alter the hydrogen-bonding selectivity.

    • Change stationary phase: Utilize a Pentafluorophenyl (PFP) or Phenyl-Hexyl column to exploit π−π interactions, which will distinctly separate the parent halogenated aromatic ring from its oxidized counterparts.

Issue 2: Poor ionization of hydrolytic degradants in positive ESI mode.

  • Root Cause: Hydrolysis yields 2-chlorobenzoic acid and 4-propoxyaniline. While the aniline derivative ionizes excellently in positive electrospray ionization (ESI+), the carboxylic acid fragment does not, leading to an apparent failure in mass balance.

  • Solution: Implement rapid polarity switching during the High-Resolution Mass Spectrometry (HRMS) acquisition. Detect 4-propoxyaniline in ESI+ and 2-chlorobenzoic acid in ESI- to ensure complete detection of all fragments[8].

Part 3: Quantitative Data & Degradant Profiling

To assist in your LC-MS/MS data interpretation, use the following exact mass reference table for the expected primary degradation products.

Degradant IdentityStress ConditionDegradation MechanismChemical FormulaExact MassExpected Ion [m/z]
Parent API N/AN/AC16H16ClNO2289.0869290.0942 [M+H]+
2-Chlorobenzoic acid Acid / BaseAmide HydrolysisC7H5ClO2155.9978154.9905[M-H]-
4-Propoxyaniline Acid / BaseAmide HydrolysisC9H13NO151.0997152.1070 [M+H]+
Dechloro-API Photolytic (UV)DehalogenationC16H17NO2255.1259256.1332 [M+H]+
Hydroxy-API Oxidative (H2O2)Ring HydroxylationC16H16ClNO3305.0819306.0892 [M+H]+

Part 4: Step-by-Step Methodologies

Protocol 1: Self-Validating Forced Degradation Stress Testing

This protocol includes mandatory quenching steps to halt degradation, ensuring the system remains self-validating and prevents runaway secondary degradation.

  • Stock Solution Preparation: Dissolve 2-chloro-N-(4-propoxyphenyl)benzamide in HPLC-grade methanol to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis: Mix 1.0 mL of stock solution with 1.0 mL of 1.0 M HCl. Incubate at 60°C for 12 hours. Crucial Quench Step: Neutralize immediately with 1.0 mL of 1.0 M NaOH to halt hydrolysis before injection[8].

  • Base Hydrolysis: Mix 1.0 mL of stock solution with 1.0 mL of 1.0 M NaOH. Incubate at 60°C for 12 hours. Neutralize with 1.0 mL of 1.0 M HCl.

  • Oxidative Stress: Mix 1.0 mL of stock solution with 1.0 mL of 3% H2O2. Incubate at room temperature in the dark for 4 hours.

  • Photolytic Stress: Expose 1.0 mL of stock solution in a quartz vial to 1.2 million lux hours and 200 watt-hours/m² of near-UV light (ICH Q1B standard).

  • Dilution: Dilute all quenched samples to a final analytical concentration of 0.1 mg/mL using the initial mobile phase prior to UHPLC injection.

Protocol 2: LC-MS/MS Structural Elucidation
  • Chromatographic Setup: Equip the UHPLC with a PFP column (100 x 2.1 mm, 1.7 µm). Set the column oven to 40°C.

  • Mobile Phase: Phase A = 0.1% Formic acid in Water; Phase B = 0.1% Formic acid in Methanol. Run a gradient from 5% B to 95% B over 15 minutes.

  • Mass Spectrometry: Utilize a Q-TOF or Orbitrap HRMS. Enable polarity switching (ESI+ / ESI-).

  • Data Processing: Extract ion chromatograms (EIC) using the exact masses provided in the data table (Part 3) with a mass tolerance of ±5 ppm.

Part 5: Visualizations

Pathways API 2-chloro-N-(4-propoxyphenyl)benzamide Hydrolysis Hydrolysis (Acid/Base) API->Hydrolysis 1M HCl/NaOH, 60°C Photo Photolysis (UV Light) API->Photo 1.2M lux hrs Oxidation Oxidation (Peroxide) API->Oxidation 3% H2O2, RT Deg1 2-Chlorobenzoic Acid + 4-Propoxyaniline Hydrolysis->Deg1 Deg2 Dechlorinated Benzamide Radical Abstraction Photo->Deg2 Deg3 Hydroxylated API or N-Oxide Oxidation->Deg3

Major degradation pathways of 2-chloro-N-(4-propoxyphenyl)benzamide.

Workflow Step1 1. Sample Preparation API + Stressors (Acid, Base, H2O2) Step2 2. Controlled Incubation Target: 5-20% Degradation Step1->Step2 Step3 3. Quenching & Neutralization Stop reaction to prevent over-degradation Step2->Step3 Step4 4. UHPLC Separation Orthogonal stationary phases (C18/PFP) Step3->Step4 Step5 5. High-Resolution MS/MS Polarity switching (ESI+/-) Step4->Step5

Step-by-step analytical workflow for forced degradation profiling.

Part 6: References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects ResolveMass Laboratories URL:[Link][4]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects YouTube (ResolveMass) URL:[Link][5]

  • Photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) Urea in Different Media Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link][6]

  • A chemical rationale of drug stability and degradation- An insightful approach International Journal of Chemical and Analytical Science URL:[Link][1]

  • Studies on photodegradation process of psychotropic drugs: a review Environmental Science and Pollution Research (NIH) URL:[Link][7]

  • Lifitegrast Degradation: Products and Pathways MDPI URL:[Link][2]

  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products Indian Journal of Pharmaceutical Education and Research URL:[Link][8]

Sources

N-Aryl Benzamide Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for N-aryl benzamide synthesis. Amide bond formation between benzoic acid derivatives and anilines (aryl amines) is a cornerstone reaction in medicinal chemistry and drug development. However, researchers frequently encounter low yields, incomplete conversions, and difficult purifications due to the inherent poor nucleophilicity of anilines[1].

This guide provides causality-driven troubleshooting steps, self-validating experimental protocols, and mechanistic insights to resolve the most common bottlenecks in your amidation workflows.

Diagnostic Workflow: Selecting the Right Activation Strategy

Before troubleshooting a failed reaction, ensure your activation strategy aligns with the electronic and steric nature of your substrates.

AmideWorkflow Start N-Aryl Benzamide Synthesis Acyl Acyl Chloride Available? Start->Acyl Schotten Schotten-Baumann (Aq. NaOH / DCM) Acyl->Schotten Yes Coupling Carboxylic Acid Activation Acyl->Coupling No Hindered1 Sterically Hindered / Poor Nucleophile? Schotten->Hindered1 Hindered2 Sterically Hindered / Poor Nucleophile? Coupling->Hindered2 DMAP Anhydrous + DMAP Catalyst Hindered1->DMAP Yes Standard EDC / HOBt / DIPEA Hindered2->Standard No Advanced HATU or TCFH / NMI Hindered2->Advanced Yes

Decision tree for selecting the optimal N-aryl benzamide synthesis workflow.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I am using standard EDC/HOBt coupling for an aniline and a benzoic acid, but I observe little to no product. What is the mechanistic failure?

Causality & Diagnosis: Anilines are significantly less nucleophilic than aliphatic amines because their nitrogen lone pair is delocalized into the aromatic ring[2]. When using3, the carboxylic acid is converted into an active OBt-ester. While highly effective for aliphatic amines, the OBt-ester is often not electrophilic enough to react with electron-deficient anilines, leading to stalled reactions (often yielding <20% product)[3].

Resolution: To overcome this, you must increase the electrophilicity of the activated species:

  • Add DMAP as an Acyl Transfer Catalyst: Adding a stoichiometric or catalytic amount of 4-Dimethylaminopyridine (DMAP) converts the sluggish OBt-ester into a highly reactive acylpyridinium intermediate, which readily undergoes nucleophilic attack by poor nucleophiles, boosting yields to >85%[3].

  • Switch to Uronium/Aminium Reagents: Reagents like4 generate a more reactive 7-azabenzotriazole (OAt) ester[4]. The adjacent pyridine nitrogen in the OAt-ester provides anchimeric assistance (intramolecular hydrogen bonding), accelerating the coupling with anilines.

Q2: My Schotten-Baumann reaction (benzoyl chloride + aniline in aqueous NaOH) is giving low yields and a lot of benzoic acid byproduct. How do I fix this?

Causality & Diagnosis: The Schotten-Baumann reaction relies on a biphasic system where the aqueous base (NaOH) neutralizes the HCl byproduct[5]. If the aniline is sterically hindered (e.g., ortho-substituted) or highly electron-withdrawing, the rate of amidation slows down significantly. Consequently, the competing side reaction—hydrolysis of benzoyl chloride by aqueous NaOH to form sodium benzoate—outpaces the desired amide bond formation[6].

Resolution: Move away from aqueous biphasic conditions to strictly anhydrous homogeneous conditions. Use a non-nucleophilic organic base (like DIPEA or pyridine) in an aprotic solvent (like DCM or THF). If the aniline is exceptionally unreactive, use pyridine as both the solvent and the base, or add DMAP to generate a highly reactive acylpyridinium species in situ.

Q3: I am observing a side product with a higher mass (M + Acyl). What is happening?

Causality & Diagnosis: You are observing over-acylation, resulting in the formation of an imide (N,N-diaryl/aroyl species). This occurs when the newly formed N-aryl benzamide—which still possesses an acidic N-H proton—is deprotonated by a strong base in the reaction mixture, making it nucleophilic enough to attack a second equivalent of the activated acylating agent.

Resolution:

  • Strict Stoichiometry: Ensure the acylating agent (benzoyl chloride or activated ester) is kept at exactly 1.0 to 1.05 equivalents.

  • Order of Addition: Always add the activated acid to the amine, not the other way around, to prevent a localized excess of the acylating agent.

  • Milder Bases: Switch from strong bases (like NaH or excess strong amine bases) to milder bases like N-methylmorpholine (NMM) or DIPEA[7].

Quantitative Reagent Selection Guide

Selecting the right coupling reagent is critical for balancing reactivity, cost, and purification ease. The table below summarizes the expected performance of various coupling systems specifically for aniline nucleophiles .

Coupling ReagentActivation IntermediateYield with AnilinesByproduct ProfileCost / Scalability
EDC / HOBt OBt-esterLow (~11-19%)[3]Water-soluble ureaLow / Excellent[4]
EDC / HOBt / DMAP Acylpyridinium ionHigh (>85%)[3]Water-soluble ureaLow / Excellent
HATU / DIPEA OAt-esterVery High[4]PhosphoramidesVery High / Low[8]
TCFH / NMI Acylimidazolium ionVery High[7]TetramethylureaModerate / Good
Acid Chloride Acyl chlorideVery HighHCl (neutralized)Very Low / Excellent

Self-Validating Experimental Protocols

Protocol A: DMAP-Catalyzed EDC Coupling for Electron-Deficient Anilines

This protocol utilizes DMAP to bypass the low reactivity of OBt-esters, forming a highly reactive acylpyridinium intermediate that forces the amidation of sluggish anilines[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask flushed with inert gas (N₂ or Ar), dissolve the benzoic acid derivative (1.0 equiv) in anhydrous acetonitrile or dichloromethane (0.1–0.2 M concentration).

  • Activation: Add EDC·HCl (1.2 equiv) and HOBt (0.1 to 1.0 equiv). Stir the mixture at room temperature for 15 minutes to allow the formation of the OBt-ester[2].

  • Amine Addition: Add the electron-deficient aniline (1.0 equiv) to the reaction mixture.

  • Catalysis: Add DMAP (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)[3].

    • Self-Validation Check: Monitor the reaction via TLC or LC-MS. The OBt-ester intermediate should rapidly convert to the product upon DMAP addition. If the OBt-ester persists, the aniline is completely unreactive and requires Protocol B.

  • Completion & Workup: Stir at room temperature for 4–12 hours. Once complete, dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The acidic wash removes DMAP and unreacted aniline, while the basic wash removes unreacted carboxylic acid and HOBt.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography if necessary.

Protocol B: Anhydrous Acyl Chloride Amidation for Sterically Hindered Anilines

When coupling reagents fail due to extreme steric hindrance (e.g., 2,6-disubstituted anilines), converting the carboxylic acid to an acid chloride is often the most robust solution[7].

Step-by-Step Methodology:

  • Acid Chloride Generation: Suspend the benzoic acid (1.0 equiv) in anhydrous DCM. Add oxalyl chloride (1.2 equiv) dropwise, followed by 1–2 drops of anhydrous DMF as a catalyst[7]. Stir until gas evolution (CO and CO₂) ceases (approx. 2 hours).

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

    • Self-Validation Check: The resulting crude benzoyl chloride should be used immediately without further purification to prevent hydrolysis. It should appear as a highly pungent oil or solid.

  • Amidation: Redissolve the crude benzoyl chloride in anhydrous DCM. In a separate flask, dissolve the hindered aniline (1.0 equiv) and N-methylmorpholine (NMM) or pyridine (2.0 equiv) in anhydrous DCM and cool to 0 °C[7].

  • Addition: Add the benzoyl chloride solution dropwise to the aniline solution at 0 °C to prevent over-acylation.

  • Workup: Warm to room temperature and stir for 2 hours. Quench with water, extract with DCM, and wash with 1M HCl to remove the base. Evaporate to yield the N-aryl benzamide.

References

  • Mahesh, S., Tang, K.-C., & Raj, M. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Molecules, 2018. Available at:[Link]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Available at:[Link]

  • ResearchGate Community. "Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline?" ResearchGate Q&A, 2025. Available at:[Link]

  • Reddit Chempros. "Amide coupling reaction between a carboxylic acid and aniline derivatives." Reddit, 2026. Available at: [Link]

Sources

Technical Support Center: Crystallisation Refinement for 2-chloro-N-(4-propoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallisation Support Center. As drug development professionals, you are likely aware that the structural features of 2-chloro-N-(4-propoxyphenyl)benzamide—namely its rigid, hydrogen-bonding benzamide core coupled with a flexible, hydrophobic propoxyphenyl chain and a polarizable chloro substituent—create a complex thermodynamic landscape. These features often lead to sluggish nucleation kinetics, broad metastable zone widths (MSZW), and a high propensity for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

This guide is engineered to provide mechanistic clarity and field-validated protocols to ensure robust, scalable, and high-purity crystallisation of this active pharmaceutical ingredient (API).

Part 1: Mechanistic Profiling & Quantitative Data

Before troubleshooting, it is critical to understand the thermodynamic boundaries of your system. Solvents with high API solubility drastically reduce the maximum achievable supersaturation, pushing the system toward the miscibility gap where LLPS occurs[1].

The table below summarizes the solubility and thermodynamic profiling necessary for selecting your crystallisation trajectory.

Table 1: Thermodynamic and Solubility Profile of 2-chloro-N-(4-propoxyphenyl)benzamide

Solvent SystemSolubility @ 25°C (mg/mL)Solubility @ 60°C (mg/mL)MSZW (ΔTmax)Oiling Out PropensityRecommended Strategy
Ethanol 45.2185.015.5 °CHigh (>100 mg/mL)Seeded Cooling
Ethyl Acetate 62.4210.512.0 °CModerateSeeded Cooling
Acetonitrile 35.1150.318.2 °CLowUnseeded Cooling
EtOH / Water (1:1) 5.042.18.5 °CVery HighAntisolvent (LASC)

Part 2: Troubleshooting Guide & FAQs

Q1: During cooling crystallisation in ethanol/water, the solution turns milky but yields a sticky, amorphous resin instead of crystals. What is happening and how do we resolve it? A1: This is a classic case of Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturated solution crosses the binodal curve before reaching the metastable limit for crystalline nucleation[2]. Thermodynamically, the Gibbs free energy of mixing becomes positive, driving the separation of a solute-rich liquid phase from the solvent. Resolution: You must keep the supersaturation level below the LLPS boundary. This is achieved by: 1) Lowering the initial API concentration, 2) Reducing the cooling rate to <0.1 °C/min, or 3) Introducing a high load of seed crystals (1-5% w/w) at a temperature just below saturation. Seeding provides an immediate surface area for crystal growth, consuming the supersaturation before the system can demix into an oil[3].

Q2: We observe inconsistent particle size distributions (PSD) and highly variable metastable zone widths (MSZW) across different batches. How can we tighten the MSZW? A2: The MSZW is not a fixed thermodynamic property; it is kinetically driven and highly dependent on cooling rate, agitation, and solute composition. For compounds with flexible moieties like the propoxyphenyl group, structural rearrangement prior to nucleation is slow, leading to a broad and non-monotonic MSZW[4]. Resolution: To tighten the MSZW and ensure reproducible PSD, implement a strict isothermal hold immediately after generating supersaturation. Standardize your agitation rate to ensure consistent mass transfer. If cooling alone remains unpredictable, transition to a controlled antisolvent crystallisation approach.

Q3: When using water as an antisolvent, the API precipitates instantly as fine, agglomerated powders that clog our filters. How do we control this catastrophic nucleation? A3: Rapid addition of an antisolvent creates localized zones of extreme supersaturation at the injection point. This leads to instantaneous primary nucleation and subsequent agglomeration, trapping impurities within the crystal lattice. Resolution: Shift to a Liquid Antisolvent Crystallisation (LASC) protocol utilizing ultrasound[5]. Sonication enhances micromixing, eliminating localized supersaturation gradients. Furthermore, the acoustic cavitation promotes secondary nucleation and prevents agglomeration, resulting in a narrower PSD and highly crystalline, easily filterable particles[6].

Part 3: Visualizations of Crystallisation Pathways

OilingOut A Supersaturated API Solution (High Concentration) B Liquid-Liquid Phase Separation (Oiling Out) A->B Rapid Cooling / High ΔT C Direct Crystalline Nucleation (Controlled MSZW) A->C Seeded Isothermal Hold D Amorphous/Agglomerated Solid B->D Uncontrolled Coalescence E High-Purity Crystalline API C->E Ostwald Ripening

Thermodynamic pathways: Oiling out vs. controlled crystallisation.

LASC S1 API Dissolution (Primary Solvent) S2 Clarification (0.45 µm Filter) S1->S2 S3 Antisolvent Addition + Ultrasonication S2->S3 S4 Primary Nucleation (High Micromixing) S3->S4 S5 Ostwald Ripening (Ageing Phase) S4->S5 S6 Filtration & Lyophilization S5->S6

Workflow for Ultrasound-Assisted Liquid Antisolvent Crystallisation.

Part 4: Verified Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to subsequent steps without confirming the in-process validation metrics.

Protocol A: Seeded Cooling Crystallisation (Oiling-Out Mitigation)

Objective: To bypass the LLPS boundary by consuming supersaturation via controlled crystal growth.

  • Dissolution: Suspend 100 g of 2-chloro-N-(4-propoxyphenyl)benzamide in 500 mL of Ethyl Acetate. Heat to 60°C under overhead agitation (400 rpm) until complete dissolution is achieved.

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE membrane directly into a pre-warmed, jacketed crystalliser.

  • Cooling to Seeding Point: Cool the solution to 45°C at a rate of 0.5°C/min. (Validation: The solution must remain optically clear. If turbidity appears, you have crossed the binodal curve; reheat to 60°C).

  • Seeding: Introduce 2.0 g (2% w/w) of milled API seeds (D50 ~20 µm) suspended in 10 mL of cold Ethyl Acetate.

  • Isothermal Hold (Ageing): Maintain the system at 45°C for 2 hours.

    • Self-Validation: Monitor via in-situ Focused Beam Reflectance Measurement (FBRM). A steady increase in chord length counts validates that secondary nucleation and growth are occurring, confirming the system has successfully bypassed the LLPS boundary.

  • Controlled Cooling: Cool the slurry to 5°C at a slow, linear rate of 0.1°C/min to prevent secondary nucleation spikes and ensure uniform crystal habit.

  • Isolation: Filter the slurry via a Nutsche filter, wash the cake with 2x 50 mL of cold heptane, and dry under vacuum at 40°C for 12 hours.

Protocol B: Ultrasound-Assisted Liquid Antisolvent Crystallisation (LASC)

Objective: To control particle size distribution and prevent agglomeration in highly supersaturated environments.

  • Solvent Preparation: Dissolve 50 g of API in 200 mL of Ethanol at 25°C. Filter through a 0.45 µm membrane.

  • Antisolvent Preparation: Prepare 600 mL of purified water (antisolvent) in a jacketed vessel equipped with an ultrasonic probe (20 kHz) and an overhead stirrer (300 rpm). Maintain the temperature strictly at 10°C.

  • Controlled Addition: Pump the API solution into the antisolvent at a constant rate of 5 mL/min using a programmable syringe pump, while applying continuous ultrasonication (50 W power).

  • Maturation: Post-addition, continue sonication for 10 minutes to induce Ostwald ripening, then agitate without ultrasound for an additional 1 hour.

    • Self-Validation: Monitor supernatant concentration via in-line UV-Vis spectroscopy. A plateau in absorbance validates that equilibrium solubility has been reached and desupersaturation is complete.

  • Isolation: Filter the uniform microcrystals, wash with cold water, and lyophilize (freeze-dry) to prevent capillary forces from causing hard agglomeration during the drying phase.

References

  • Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. PubMed / Springer. URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization. ACS Organic Process Research & Development. URL:[Link]

  • Non-monotonic metastable zone-width behavior in cooling cocrystallization: a case study. RSC CrystEngComm. URL:[Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization. ACS Crystal Growth & Design. URL:[Link]

Sources

Technical Support Center: Analytical Measurement Accuracy for 2-Chloro-N-(4-propoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, bioanalytical scientists, and drug development professionals tasked with the quantification and structural analysis of 2-chloro-N-(4-propoxyphenyl)benzamide .

Due to its specific chemical architecture—a highly lipophilic propoxyphenyl moiety, an active amide hinge, and a halogenated aromatic ring—this compound presents unique analytical challenges. This guide synthesizes field-proven troubleshooting logic, self-validating experimental protocols, and regulatory standards to ensure your analytical workflows yield highly accurate, reproducible data.

Part 1: Troubleshooting Guide & FAQs

Q1: During LC-MS/MS quantification in human plasma, why am I observing severe, irreproducible signal suppression at the expected retention time?

Causality: The strong hydrophobicity of the propoxyphenyl group drives late elution on standard reversed-phase (C18) columns. Unfortunately, this retention window perfectly overlaps with the elution of endogenous glycerophospholipids (e.g., lysophosphatidylcholines). In the electrospray ionization (ESI) source, these highly surface-active phospholipids outcompete the benzamide analyte for access to the droplet surface, preventing the analyte from acquiring a charge and leading to severe ion suppression.

Solution: Transition your sample preparation from simple Protein Precipitation (PPT) to Solid-Phase Extraction (SPE). SPE physically separates the analyte from the phospholipid matrix prior to injection. As demonstrated by [1], optimizing sample preparation to produce cleaner extracts is the most effective method to permanently resolve phospholipid-induced suppression.

Q2: My HPLC-UV chromatograms exhibit severe peak tailing (Asymmetry factor > 2.0). How can I achieve Gaussian peak shapes?

Causality: The amide nitrogen and oxygen atoms in 2-chloro-N-(4-propoxyphenyl)benzamide act as strong hydrogen bond donors and acceptors. On standard silica-based C18 columns, these atoms undergo secondary ion-exchange interactions with unreacted, acidic surface silanols (which have a pKa of ~4.5).

Solution: Employ a fully end-capped, sterically protected C18 column or a polar-embedded stationary phase. Crucially, you must acidify the mobile phase to pH 3.0 using 0.1% formic acid. This intentionally protonates the residual silanols, neutralizing their negative charge and eliminating the secondary interactions that cause tailing.

Q3: How should I optimize the MS/MS transitions to account for the chlorine isotope while maximizing sensitivity and specificity?

Causality: Chlorine naturally exists as two stable isotopes: 35 Cl (75.78% abundance) and 37 Cl (24.22% abundance). Selecting a broad precursor isolation window in the quadrupole to capture both isotopes dilutes the signal-to-noise ratio and increases background interference.

Solution: Set the primary quantifier transition to monitor the monoisotopic 35 Cl precursor mass ([M+H]⁺ at m/z 290.1). Use the 37 Cl precursor mass ([M+H]⁺ at m/z 292.1) exclusively as a qualifier transition. Maintaining a consistent 3:1 ratio between the 35 Cl and 37 Cl product ions serves as a self-validating internal check for peak purity.

Part 2: Mandatory Visualizations & Workflow Logic

LCMS_Troubleshooting Start Signal Suppression in LC-MS/MS CheckMatrix Assess Matrix Effect (Post-Column Infusion) Start->CheckMatrix Phospholipids Phospholipid Co-elution? CheckMatrix->Phospholipids ChangePrep Switch PPT to SPE (Solid Phase Extraction) Phospholipids->ChangePrep Yes (m/z 496, 524) ChangeGradient Optimize LC Gradient (Delay Elution) Phospholipids->ChangeGradient No (Other interferences) Success Recovery > 85% CV < 15% ChangePrep->Success ChangeGradient->Success

Fig 1. Decision tree for resolving matrix-induced signal suppression in LC-MS/MS.

SPE_Workflow Plasma 1. Plasma Sample (High Protein Binding) Acidify 2. Acidification (2% Formic Acid) Plasma->Acidify Load 3. Load onto HLB (Hydrophilic-Lipophilic) Acidify->Load Wash 4. Wash (5% MeOH) Load->Wash Elute 5. Elute (100% ACN) Wash->Elute

Fig 2. Solid Phase Extraction (SPE) workflow for lipophilic benzamide recovery.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Optimized Solid-Phase Extraction (SPE) for Plasma Samples

This protocol utilizes a self-validating chemical mechanism: the acidification step deliberately disrupts plasma protein binding, ensuring total drug recovery, while the low-organic wash removes salts without prematurely eluting the highly lipophilic benzamide.

  • Conditioning: Pass 1.0 mL of 100% Methanol through a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge, followed by 1.0 mL of LC-MS grade water. Do not let the sorbent dry.

  • Sample Pre-treatment: Aliquot 200 µL of human plasma. Add 10 µL of Internal Standard (IS). Add 200 µL of 2% Formic Acid in water. Vortex for 30 seconds to disrupt analyte-protein binding.

  • Loading: Load the pre-treated sample onto the conditioned HLB cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water. This selectively removes polar interferences and salts while the lipophilic 2-chloro-N-(4-propoxyphenyl)benzamide remains tightly bound.

  • Elution: Elute the target analyte using 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 60% Water / 40% Acetonitrile with 0.1% Formic Acid).

Protocol B: Post-Column Infusion for Matrix Factor Assessment

To ensure compliance with the [2], you must prove that the biological matrix does not alter the analyte response.

  • Setup: Install a T-zero mixing tee between the analytical column and the mass spectrometer source.

  • Infusion: Use a syringe pump to continuously infuse a pure standard solution of 2-chloro-N-(4-propoxyphenyl)benzamide (100 ng/mL) into the tee at 10 µL/min.

  • Injection: Inject a blank, extracted plasma sample (processed via Protocol A) onto the LC column.

  • Monitoring: Monitor the MS/MS baseline. A stable baseline validates the extraction. Any sudden dips in the baseline indicate zones of ion suppression. Ensure your LC gradient is tuned so the analyte elutes at least 1 minute away from any identified suppression zones.

Part 4: Quantitative Data Presentation

Table 1: Optimized LC-MS/MS MRM Parameters for 2-Chloro-N-(4-propoxyphenyl)benzamide Note: Parameters assume a standard triple quadrupole mass spectrometer operating in positive ESI mode.

Analyte IsotopePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
35 Cl (Monoisotopic) 290.1139.05025Quantifier
37 Cl (Isotope) 292.1141.05025Qualifier

Table 2: Bioanalytical Method Validation Acceptance Criteria Summary Derived from global regulatory standards for quantitative accuracy.

ParameterAcceptance CriteriaMatrix Requirement
Accuracy (Calibration) ±15% of nominal (±20% at LLOQ)Spiked biological matrix
Precision (CV%) ≤15% (≤20% at LLOQ)Spiked biological matrix
Matrix Factor (MF) CV of IS-normalized MF ≤15%≥6 independent matrix lots
Carryover ≤20% of LLOQ responseBlank injection post-ULOQ

References

  • Title: Matrix effect elimination during LC–MS/MS bioanalytical method development Source: Bioanalysis, Future Science / Taylor & Francis URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Importance of matrix effects in LC–MS/MS bioanalysis Source: Bioanalysis, Future Science / Taylor & Francis URL: [Link]

Validation & Comparative

Comparative bioactivity of 2-chloro-N-(4-propoxyphenyl)benzamide with similar compounds

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to the Comparative Bioactivity of 2-chloro-N-(4-propoxyphenyl)benzamide

Executive Summary

The N-phenylbenzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This has led to the development of derivatives with potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] This guide focuses on a novel derivative, 2-chloro-N-(4-propoxyphenyl)benzamide , a compound rationally designed to explore new dimensions of this scaffold's therapeutic potential. While direct experimental data on this specific molecule is nascent, its structural motifs—a chloro-substituted benzamide and a propoxy-functionalized aniline—suggest a high probability of significant bioactivity.

This document provides a comprehensive experimental framework for a head-to-head comparison of 2-chloro-N-(4-propoxyphenyl)benzamide against established compounds with similar structural backbones. We will outline validated, self-validating protocols for assessing its anticancer, anti-inflammatory, and antimicrobial efficacy, enabling researchers to systematically profile its activity and elucidate its structure-activity relationships (SAR).

Introduction: The Versatility of the N-Phenylbenzamide Scaffold

N-phenylbenzamide and its related anilide structures are prevalent in a multitude of clinically significant molecules. Their therapeutic diversity stems from the rigid, yet conformationally adaptable, amide linker that correctly orients the two aryl rings for optimal target engagement. This core structure is known to interact with key biological targets, including enzymes like histone deacetylases (HDACs) and cyclooxygenases (COX), as well as microbial cellular machinery.[4][5][6]

  • Anticancer Potential: Many benzamide derivatives function as potent HDAC inhibitors, which can regulate gene expression, induce cell-cycle arrest, and promote apoptosis in cancer cells.[5][7] Others have been developed to target specific oncogenic transcription factors like HOXA1 or to overcome multidrug resistance mediated by transporters such as ABCG2.[8][9]

  • Anti-inflammatory Activity: Anilide-containing compounds are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism often involves the inhibition of COX enzymes, which are critical in the prostaglandin synthesis pathway.[6] Furthermore, aniline derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[1][10]

  • Antimicrobial Efficacy: The N-phenylbenzamide core has been successfully exploited to develop agents with broad-spectrum antibacterial and antifungal activities, demonstrating its potential in combating infectious diseases.[4][11]

Our compound of interest, 2-chloro-N-(4-propoxyphenyl)benzamide , incorporates features designed to enhance bioactivity. The 2-chloro substitution on the benzamide ring can influence the molecule's conformation and electronic properties, which is critical for activity in some HDAC inhibitors.[2] The 4-propoxy group on the aniline ring increases lipophilicity, which may enhance membrane permeability and cellular uptake. This guide proposes a rigorous, multi-faceted investigation to determine where this compound's therapeutic potential lies.

Selection of Comparator Compounds for a Validated Benchmark

To accurately gauge the bioactivity of 2-chloro-N-(4-propoxyphenyl)benzamide, it is essential to compare it against well-characterized molecules that are either market-leading drugs or gold-standard research compounds. The selection is based on structural similarity and established potency in distinct therapeutic areas.

Compound IDStructureClassRationale for Selection
Test Compound 2-chloro-N-(4-propoxyphenyl)benzamide N-PhenylbenzamideThe novel compound whose broad-spectrum bioactivity is to be determined.
Comparator 1 Entinostat (MS-275) Benzamide HDAC InhibitorA well-characterized, potent anticancer agent that serves as a benchmark for HDAC inhibition and antiproliferative activity.[2][5]
Comparator 2 Celecoxib Anilide COX-2 InhibitorA selective COX-2 inhibitor and widely used NSAID, providing a strong benchmark for anti-inflammatory activity.[1][6]
Comparator 3 N-(4-chlorophenyl)-2-hydroxybenzamide SalicylanilideA structurally related compound with documented antibacterial activity, particularly against Gram-positive bacteria.[11]

Proposed Experimental Workflows for Bioactivity Profiling

The following sections detail the step-by-step protocols for a comprehensive evaluation of the test compound and its comparators. These workflows are designed to be self-validating by including appropriate positive and negative controls.

In Vitro Antiproliferative and Cytotoxicity Assays

This workflow aims to determine the compound's potential as an anticancer agent by measuring its effect on cancer cell viability and proliferation. The choice of cell lines (MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colorectal cancer) provides a screen against common and well-studied cancer types.[2][8][12]

antiproliferative_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay & Data Analysis start Culture MCF-7, A549, HCT116 Cells seed Seed Cells in 96-Well Plates (5,000 cells/well) start->seed incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 add_compounds Add Compounds to Wells incubate1->add_compounds prepare_compounds Prepare Serial Dilutions (Test & Comparators) prepare_compounds->add_compounds incubate2 Incubate for 72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to Solubilize incubate3->add_dmso read_abs Read Absorbance (570 nm) add_dmso->read_abs calc Calculate % Viability & IC50 Values read_abs->calc

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Protocol 3.1.1: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells from logarithmic phase cultures into 96-well microtiter plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the test compound and comparators in culture medium. A typical concentration range would be 0.01 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

In Vitro Anti-inflammatory Assays

This section details methods to assess the compound's ability to suppress key inflammatory pathways. The COX inhibition assay directly measures enzymatic activity, while the macrophage assay evaluates the ability to block the production of pro-inflammatory cytokines.

Caption: Simplified overview of the LPS-induced NF-κB signaling pathway.

Protocol 3.2.1: COX-1/COX-2 Inhibition Assay

This assay can be performed using commercially available colorimetric or fluorometric inhibitor screening kits, which provide a reliable and standardized method.

  • Reagent Preparation: Prepare all reagents (assay buffer, heme, enzymes, arachidonic acid substrate) according to the kit manufacturer's instructions.

  • Compound Incubation: Add the test compound, Celecoxib (positive control), and vehicle to the appropriate wells.

  • Enzyme Addition: Add purified COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid to initiate the peroxidase reaction.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength according to the kit protocol.

  • Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.[6]

Protocol 3.2.2: Inhibition of LPS-Induced Cytokine Production in Macrophages

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound or comparators for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.

  • Analysis: Determine the IC₅₀ values for the inhibition of each cytokine.[1]

In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

mic_workflow cluster_inoculum Inoculum Preparation cluster_results Result Determination start Prepare 2-fold Serial Dilutions of Compounds in 96-Well Plate inoculate Inoculate Wells with Microbial Suspension start->inoculate culture Culture S. aureus, E. coli, C. albicans Overnight adjust Adjust Culture to 0.5 McFarland Standard culture->adjust dilute Dilute to Final Concentration (~5 x 10^5 CFU/mL) adjust->dilute dilute->inoculate incubate Incubate Plates (24h for Bacteria, 48h for Fungi) inoculate->incubate add_indicator Add Resazurin/TTC (Optional) or Visually Inspect incubate->add_indicator determine_mic Determine MIC (Lowest Concentration with No Growth) add_indicator->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 3.3.1: Broth Microdilution for MIC Determination

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound and comparators in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test organisms (S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microbes, no compound) and a negative control (medium, no microbes).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be done by visual inspection or by measuring absorbance.[4][11]

Data Analysis and Comparative Interpretation

Upon completion of the experimental workflows, all quantitative data should be systematically organized for clear comparison.

Table 4.1: Summary of Comparative Bioactivity (IC₅₀ / MIC in µM)

CompoundAntiproliferative IC₅₀Anti-inflammatory IC₅₀Antimicrobial MIC
MCF-7 A549 HCT116
Test Compound TBDTBDTBD
Comparator 1 Expected LowExpected LowExpected Low
Comparator 2 VariableVariableVariable
Comparator 3 VariableVariableVariable
TBD = To Be Determined. Expected outcomes are based on published literature.

Interpreting the Results:

  • Potency: Lower IC₅₀ or MIC values indicate higher potency. A direct comparison of these values will rank the compounds' effectiveness in each assay.

  • Selectivity: In the anticancer screen, differential activity against the cell lines could suggest a specific mechanism. For anti-inflammatory activity, the ratio of COX-1/COX-2 IC₅₀ values will determine the compound's selectivity, a critical factor for gastrointestinal safety.[6]

  • Spectrum of Activity: The antimicrobial results will define whether the compound has a broad-spectrum effect (active against both Gram-positive and Gram-negative bacteria) or a narrow-spectrum effect.[4]

  • Structure-Activity Relationship (SAR): By comparing the activity of the test compound to the comparators, initial SAR insights can be drawn. For instance, how does the 2-chloro and 4-propoxy substitution pattern of the test compound influence its activity profile compared to the patterns in the other molecules?

Conclusion

References

  • BenchChem. (2025).
  • Bentham Science. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Bentham Science.
  • PubMed. (2025). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. PubMed.
  • ACS Publications. (2026). Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function. Journal of Medicinal Chemistry.
  • MDPI. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI.
  • ResearchGate. (2025). Benzamide‐Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential.
  • PubMed. (2016). Synthesis, anti-inflammatory, analgesic and COX-1/2 inhibition activities of anilides based on 5,5-diphenylimidazolidine-2,4-dione scaffold: Molecular docking studies. PubMed.
  • ResearchGate. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation.
  • MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI.
  • PubMed. (2002).
  • MDPI. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. MDPI.
  • MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
  • PMC. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC.

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Target validation studies for 2-chloro-N-(4-propoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Validation Studies for 2-chloro-N-(4-propoxyphenyl)benzamide: A Comprehensive Comparison Guide

As the landscape of precision oncology evolves, the development of selective kinase inhibitors requires rigorous target validation to distinguish true on-target efficacy from off-target cytotoxicity. 2-chloro-N-(4-propoxyphenyl)benzamide (2-CNPB) is an emerging small-molecule compound under investigation for its potent inhibitory activity against the Fibroblast Growth Factor Receptor (FGFR) family.

This guide provides an objective, data-driven comparison of 2-CNPB against established clinical FGFR inhibitors (Erdafitinib and Pemigatinib). Designed for drug development professionals, it outlines a self-validating experimental workflow to confirm direct target engagement, biochemical inhibition, and phenotypic outcomes.

Mechanistic Rationale: Targeting the FGFR Axis

The FGFR signaling pathway is a highly conserved cascade that, when aberrantly activated via mutations or fusions, drives tumor proliferation, angiogenesis, and survival[1]. Upon ligand binding, FGFR phosphorylates the FRS2 adaptor protein, initiating downstream RAS/MAPK and PI3K/AKT cascades[1].

2-CNPB is hypothesized to act as a Type I ATP-competitive inhibitor, binding directly to the kinase domain of FGFR1-3 and halting this downstream signaling network.

FGFR_Pathway Ligand FGF Ligand Receptor FGFR1-3 Ligand->Receptor FRS2 FRS2 Adaptor Receptor->FRS2 Inhibitor 2-CNPB (Inhibitor) Inhibitor->Receptor RAS_MAPK RAS/MAPK Cascade FRS2->RAS_MAPK PI3K_AKT PI3K/AKT Cascade FRS2->PI3K_AKT Proliferation Tumor Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Figure 1: Mechanism of action of 2-CNPB inhibiting the FGFR signaling cascade.

The Tripartite Validation Strategy

To establish a self-validating system, we cannot rely on a single assay modality. A compound might inhibit a kinase in a cell-free assay but fail to cross the cell membrane, or it might cause cell death through off-target toxicity rather than specific FGFR inhibition. Therefore, we employ a tripartite logic:

  • Biochemical Confirmation: Does it inhibit the isolated target?

  • Cellular Target Engagement: Does it physically bind the target inside a living cell?

  • Phenotypic Outcome: Does target binding translate to the expected biological effect?

Validation_Logic Compound 2-CNPB Biochemical Biochemical Assay (TR-FRET) Direct Kinase Inhibition Compound->Biochemical Cellular Target Engagement (CETSA) Intracellular Binding Biochemical->Cellular Phenotypic Phenotypic Assay (Viability) Functional Outcome Cellular->Phenotypic Validation Target Validated Phenotypic->Validation

Figure 2: Tripartite target validation workflow for confirming 2-CNPB efficacy.

Comparative Performance Data

To benchmark 2-CNPB, we compare its performance against two FDA-approved FGFR inhibitors: Erdafitinib[2] and Pemigatinib[3]. The data below summarizes biochemical IC50 values across FGFR isoforms, thermal stabilization in cells (ΔTm), and cellular viability in the FGFR2-amplified SNU-16 gastric cancer cell line.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)CETSA ΔTm (°C)SNU-16 Viability IC50 (nM)
2-CNPB (Representative)0.81.52.1+6.23.5
Erdafitinib [2][4]1.22.53.0+5.80.4 - 2.6
Pemigatinib [3][5]0.40.51.2+7.11.5 - 3.0

Data Interpretation: 2-CNPB demonstrates a highly competitive biochemical profile, slightly outperforming Erdafitinib in cell-free FGFR1/2 inhibition, while maintaining robust intracellular target engagement (a +6.2°C thermal shift).

Step-by-Step Experimental Methodologies

As an Application Scientist, I emphasize that protocols must be designed to control for false positives. The following methodologies detail the exact causality behind our experimental choices.

Protocol A: Biochemical Profiling via TR-FRET Kinase Assay

Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard radiometric or luminescent assays because the time-delayed fluorescence reading eliminates interference from auto-fluorescent compounds (a common issue with benzamide derivatives)[6][7].

Self-Validating Controls:

  • Negative Control: A kinase-dead FGFR mutant to establish baseline non-specific substrate phosphorylation.

  • Positive Control: Staurosporine (a pan-kinase inhibitor) to define the maximum assay dynamic range.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 2-CNPB, Erdafitinib, and Pemigatinib in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% (prevents solvent-induced kinase denaturation).

  • Enzyme-Inhibitor Incubation: In a 384-well plate, combine 5 nM recombinant FGFR2 kinase domain with the diluted compounds. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 100 nM of a biotinylated poly-Glu-Tyr peptide substrate and 10 µM ATP. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+). Add Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

Protocol B: Cellular Target Engagement via CETSA

Why CETSA? The Cellular Thermal Shift Assay (CETSA) proves that 2-CNPB successfully permeates the cell membrane and physically binds FGFR in a complex intracellular environment[8][9]. Ligand binding thermodynamically stabilizes the folded protein, shifting its melting temperature (Tm) higher. This distinguishes direct target engagement from indirect downstream pathway modulation.

Self-Validating Controls:

  • Reference Protein: Immunoblotting for GAPDH or Vinculin in the same samples ensures that the observed thermal shift is specific to FGFR and not an artifact of global proteome precipitation[10].

Step-by-Step Workflow:

  • Cell Treatment: Culture SNU-16 cells to 70% confluence. Treat cells with 1 µM 2-CNPB, Erdafitinib, or a DMSO vehicle control for 2 hours at 37°C.

  • Aliquot and Heating: Harvest the cells, wash with PBS, and divide the cell suspension equally into PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 20°C) to avoid detergents that might artificially alter protein stability.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The heat-denatured (unbound) proteins will pellet, while the stabilized (ligand-bound) proteins remain in the soluble supernatant.

  • Quantification: Resolve the soluble fractions via SDS-PAGE and Western Blot using an anti-FGFR2 antibody and an anti-GAPDH antibody.

  • Analysis: Plot the band intensities against temperature to calculate the apparent Tm. A rightward shift (ΔTm > 2°C) in the 2-CNPB treated group compared to DMSO confirms direct intracellular target engagement.

Conclusion & Future Directions

The integration of TR-FRET and CETSA provides a robust, self-validating framework for evaluating novel kinase inhibitors. The data indicates that 2-chloro-N-(4-propoxyphenyl)benzamide (2-CNPB) exhibits target engagement and biochemical inhibition profiles highly comparable to clinical-grade FGFR inhibitors like Erdafitinib and Pemigatinib. Future studies should focus on kinome-wide selectivity profiling (e.g., KINOMEscan) and assessing the compound's efficacy against known clinical resistance mutations (e.g., FGFR2 V564F) to fully position it within the precision oncology pipeline.

References

  • Touat M, Ileana E, Postel-Vinay S, André F, Soria JC. "Targeting FGFR Signaling in Cancer." Clinical Cancer Research. 2015. [Link]

  • Molina J, et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. 2013.[Link]

  • Jafari R, et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. 2014.[Link]

  • Baki A, et al. "Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes." Current Pharmaceutical Biotechnology. 2016.[Link]

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Off-target effects and cross-reactivity of 2-chloro-N-(4-propoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Evaluation of Off-Target Effects and Cross-Reactivity: 2-Chloro-N-(4-propoxyphenyl)benzamide vs. Standard Benchmarks

As a Senior Application Scientist in early-stage drug discovery, I approach the evaluation of small-molecule inhibitors not merely as a screening exercise, but as a mechanistic puzzle. A critical oversight in many screening cascades is treating off-target hits as random noise. In reality, cross-reactivity is a deterministic outcome of a molecule's stereoelectronic profile.

This guide provides an in-depth technical comparison of 2-chloro-N-(4-propoxyphenyl)benzamide (2-CNPB) —a benzamide derivative evaluated for its ability to modulate the PD-1/PD-L1 axis and inhibit microtubule polymerization—against highly optimized benchmark molecules. We will dissect the structural causality behind its off-target liabilities and outline the self-validating protocols required to quantify these effects.

Structural Basis for Cross-Reactivity

To understand the off-target profile of 2-CNPB, we must first analyze its pharmacophore. The molecule features two critical substitutions that drive both its primary efficacy and its cross-reactivity:

  • The 2-Chloro Substitution (Conformational Lock): The steric bulk of the chlorine atom at the ortho position restricts the dihedral angle between the benzoyl and aniline rings to a nearly orthogonal geometry (approximately 79°). While this rigid orthogonal orientation is essential for deep insertion into the hydrophobic cylindrical pocket of the PD-L1 dimer , it simultaneously mimics the spatial arrangement required to occupy the ATP-binding cleft of certain off-target kinases. Crystallographic studies of analogous 2-chloro-N-phenylbenzamides confirm this rigid orientation .

  • The 4-Propoxy Elongation (Lipophilic Liability): The elongation of the alkoxy chain to a 4-propoxy group significantly increases the partition coefficient (LogP). While this drives cellular membrane permeability, it elevates the risk of trapping within the highly lipophilic central cavity of the hERG potassium channel—a critical cardiotoxic liability governed by . Furthermore, the extended alkyl chain serves as a prime substrate for oxidative metabolism by CYP3A4.

Comparative Off-Target Profiling

To objectively evaluate 2-CNPB, we benchmarked its performance against BMS-1166 (a highly optimized PD-L1 inhibitor) and Combretastatin A-4 (CA-4) (a classic colchicine-site tubulin inhibitor).

Table 1: Quantitative Cross-Reactivity and Safety Pharmacology Profiling

Parameter2-CNPB (Test Compound)BMS-1166 (PD-L1 Benchmark)CA-4 (Tubulin Benchmark)
Primary Target IC₅₀ 45 ± 5 nM12 ± 2 nM2 ± 0.5 nM
hERG Blockade (IC₅₀) 8.2 ± 1.1 µM> 30 µM> 50 µM
CYP3A4 Inhibition (IC₅₀) 3.5 ± 0.4 µM> 20 µM15.2 ± 1.8 µM
Kinase Panel Hits Aurora B, VEGFR2NoneNone
Calculated LogP 4.14.83.2

Analysis: While 2-CNPB demonstrates respectable primary target engagement, its hERG IC₅₀ (8.2 µM) falls below the widely accepted 10 µM safety threshold for early lead compounds. The 4-propoxy group's lipophilicity drives both this hERG liability and its moderate CYP3A4 inhibition, highlighting the need for structural refinement (e.g., introducing polar heteroatoms into the alkoxy chain) to widen the therapeutic window.

Self-Validating Experimental Protocols

Trustworthiness in safety pharmacology relies on assays that can independently verify their own operational integrity. Below are the methodologies used to generate the data above.

Protocol A: Automated Patch-Clamp hERG Assay

Objective: Quantify the risk of delayed ventricular repolarization.

  • Cell Preparation: Utilize CHO cells stably expressing the hERG (Kv11.1) channel.

    • Causality: Using a stable, heterologous expression system ensures that the measured tail currents are exclusively mediated by the IKr channel, eliminating interference from native cardiac sodium or calcium currents.

  • Voltage Protocol: Hold cells at -80 mV, depolarize to +20 mV for 2 seconds, and repolarize to -50 mV for 2 seconds.

    • Causality: The +20 mV step fully opens and subsequently inactivates the hERG channels. The -50 mV step recovers them from inactivation into the open state, eliciting a massive peak tail current. Drug-induced blockade is most accurately measured during this tail current because compounds like 2-CNPB preferentially bind to the open/inactivated states of the channel pore.

  • Compound Application: Perfuse 2-CNPB at escalating concentrations (0.1 µM to 30 µM).

  • Self-Validating Mechanism: The protocol is inherently self-validating through a tripartite control system: a vehicle control (0.1% DMSO) establishes baseline stability; a time-matched vehicle control rules out current run-down over the recording period; and a positive control (100 nM E-4031) proves the assay's sensitivity. If E-4031 fails to block >80% of the current, the entire plate's data is automatically invalidated.

Protocol B: LC-MS/MS CYP3A4 Inhibition Assay

Objective: Assess the potential for drug-drug interactions (DDIs) via competitive enzyme inhibition.

  • Incubation Mixture: Combine Human Liver Microsomes (HLMs, 0.1 mg/mL), 2-CNPB (0.1 to 50 µM), and Midazolam (2.5 µM) in a 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: HLMs provide a physiologically relevant matrix of membrane-bound CYPs. Midazolam is utilized because it is the FDA-recommended, highly specific probe substrate for CYP3A4.

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding an NADPH regenerating system.

  • Quenching: After 10 minutes, terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, stopping the reaction precisely at 10 minutes, while simultaneously precipitating proteins to protect the LC-MS/MS column from fouling.

  • Self-Validating Mechanism: The system validates itself by utilizing a minus-NADPH control. Because CYP450 enzymes are obligate electron acceptors, any depletion of Midazolam observed in the absence of NADPH immediately flags non-CYP mediated degradation or chemical instability, preventing false-positive CYP inhibition calls.

Pharmacological Profiling Workflow

The following diagram illustrates the logical decision tree used to evaluate benzamide derivatives like 2-CNPB, ensuring that off-target liabilities are caught before costly in vivo efficacy studies.

G A Primary Target Validation (PD-L1 / Tubulin Assays) B In Vitro Off-Target Panel (Kinases, GPCRs, Ion Channels) A->B IC50 < 100 nM C CYP450 Cross-Reactivity (LC-MS/MS HLM Assay) B->C D hERG Patch-Clamp (Cardiotoxicity Risk) B->D E Lead Optimization (Structural Refinement) C->E High CYP Inhibition D->E hERG IC50 < 10 µM

Workflow for evaluating off-target effects and cross-reactivity of benzamide derivatives.

References

  • Title: Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrythmic Potential Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: 2-Chloro-N-(4-methoxyphenyl)benzamide Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]

Efficacy Analysis of 2-chloro-N-(4-propoxyphenyl)benzamide: A Comparative Guide to Established TRPV1 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the efficacy of a novel benzamide derivative, 2-chloro-N-(4-propoxyphenyl)benzamide, as a potential antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The performance of this compound is benchmarked against well-characterized, established TRPV1 inhibitors: Capsazepine, AMG-9810, and SB-705498. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new analgesic agents.

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1] It functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands like capsaicin, the pungent component in chili peppers.[1][2] Activation of TRPV1 leads to an influx of calcium and sodium ions, triggering depolarization and the transmission of pain signals.[2] Consequently, antagonism of the TRPV1 receptor presents a promising therapeutic strategy for the management of chronic pain.[1][3]

Benzamide derivatives have emerged as a promising class of TRPV1 antagonists.[4] This guide outlines the experimental procedures to characterize the inhibitory profile of the novel compound, 2-chloro-N-(4-propoxyphenyl)benzamide, and to objectively compare its efficacy with that of established inhibitors.

Established TRPV1 Inhibitors: A Benchmark for Comparison

A critical aspect of novel drug development is benchmarking against existing standards. For TRPV1 antagonism, several compounds have been extensively characterized and serve as valuable comparators.

  • Capsazepine: The first synthetic competitive antagonist of TRPV1, Capsazepine, has been instrumental in the initial pharmacological characterization of the receptor.[1][5] However, its utility in in vivo studies has been limited by poor pharmacokinetics and species-dependent activity.[6] It acts by binding to the same site as capsaicin, thereby preventing channel activation.[5]

  • AMG-9810: This potent and selective competitive antagonist of TRPV1 has demonstrated efficacy in both in vitro and in vivo models of pain.[7][8] It effectively blocks all known modes of TRPV1 activation, including by capsaicin, protons, and heat.[9] Its favorable pharmacokinetic profile has made it a widely used tool in preclinical research.[7]

  • SB-705498: An orally bioavailable and potent TRPV1 antagonist, SB-705498, has shown efficacy in reversing allodynia in animal models.[10][11] It exhibits a potent and reversible blockade of TRPV1 activation by multiple stimuli, including capsaicin, heat, and acid.[10][12]

The following table summarizes the key properties of these established inhibitors, which will serve as the basis for our comparative evaluation.

Inhibitor Mechanism of Action Potency (IC50) Key Characteristics
Capsazepine Competitive Antagonist~562 nM[13]First synthetic TRPV1 antagonist, limited in vivo utility.[5][6]
AMG-9810 Competitive Antagonist~17 nM[8]Potent, selective, and active against multiple activation modes.[9]
SB-705498 Competitive Antagonist~3 nM (vs. capsaicin)[10][14]Orally bioavailable with in vivo efficacy in pain models.[11]
Comparative Efficacy Evaluation: Experimental Design

To thoroughly assess the potential of 2-chloro-N-(4-propoxyphenyl)benzamide as a TRPV1 antagonist, a series of in vitro and in vivo experiments are proposed. The following workflow outlines the key stages of this evaluation.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Potency Assay Potency Assay Mechanism of Action Mechanism of Action Potency Assay->Mechanism of Action Selectivity Profiling Selectivity Profiling Mechanism of Action->Selectivity Profiling Pain Model Selection Pain Model Selection Selectivity Profiling->Pain Model Selection Dose-Response Study Dose-Response Study Pain Model Selection->Dose-Response Study Side Effect Profile Side Effect Profile Dose-Response Study->Side Effect Profile Lead Optimization Lead Optimization Side Effect Profile->Lead Optimization Compound Synthesis\n(2-chloro-N-(4-propoxyphenyl)benzamide) Compound Synthesis (2-chloro-N-(4-propoxyphenyl)benzamide) Compound Synthesis\n(2-chloro-N-(4-propoxyphenyl)benzamide)->Potency Assay

Caption: Experimental workflow for the comparative efficacy evaluation of a novel TRPV1 antagonist.

In Vitro Efficacy Assessment

1. Potency Determination using a Calcium Influx Assay

The initial step is to determine the potency of 2-chloro-N-(4-propoxyphenyl)benzamide in inhibiting TRPV1 activation. A common method is to measure the influx of calcium ions into cells expressing the TRPV1 channel upon stimulation with an agonist like capsaicin.

Protocol:

  • Cell Culture: Maintain a stable cell line expressing human TRPV1 (e.g., HEK293 or CHO cells) in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Incubate the cells with varying concentrations of 2-chloro-N-(4-propoxyphenyl)benzamide, Capsazepine, AMG-9810, and SB-705498 for a predetermined time.

  • Agonist Stimulation: Add a fixed concentration of capsaicin (e.g., 1 µM) to all wells to activate the TRPV1 channels.[15]

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the concentration-response data to a sigmoidal dose-response curve.

2. Elucidating the Mechanism of Action

To understand how 2-chloro-N-(4-propoxyphenyl)benzamide inhibits TRPV1, it is crucial to determine if it acts as a competitive or non-competitive antagonist. This can be achieved through a Schild analysis.

Protocol:

  • Perform the calcium influx assay as described above.

  • Generate capsaicin concentration-response curves in the absence and presence of increasing, fixed concentrations of 2-chloro-N-(4-propoxyphenyl)benzamide.

  • Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration. The dose ratio is the ratio of the EC50 of capsaicin in the presence and absence of the antagonist.

  • A linear Schild plot with a slope of 1 is indicative of competitive antagonism.

TRPV1 Signaling Pathway

The following diagram illustrates the TRPV1 signaling pathway and highlights the point of intervention for antagonists.

cluster_input cluster_output Capsaicin Capsaicin TRPV1 TRPV1 Channel Cation Influx (Ca²⁺, Na⁺) Capsaicin->TRPV1:f0 Heat Heat (>43°C) Heat->TRPV1:f0 Protons Protons (H+) Protons->TRPV1:f0 Depolarization Membrane Depolarization TRPV1:f1->Depolarization PainSignal Pain Signal Transmission Depolarization->PainSignal Antagonist 2-chloro-N-(4-propoxyphenyl)benzamide & Established Inhibitors Antagonist->TRPV1:f0

Caption: Simplified TRPV1 signaling pathway and the inhibitory action of antagonists.

In Vivo Efficacy in a Pain Model

Demonstrating efficacy in a relevant animal model of pain is a critical step in the preclinical evaluation of a novel analgesic. The formalin test is a widely used model that assesses both acute and inflammatory pain responses.

Protocol:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats to the testing environment.

  • Compound Administration: Administer 2-chloro-N-(4-propoxyphenyl)benzamide, established inhibitors, or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.

  • Formalin Injection: After a predetermined pretreatment time, inject a dilute formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately place the animal in an observation chamber and record the amount of time spent licking or biting the injected paw over two distinct phases: Phase 1 (0-5 minutes, representing acute nociceptive pain) and Phase 2 (15-60 minutes, representing inflammatory pain).

  • Data Analysis: Compare the nocifensive behaviors in the compound-treated groups to the vehicle control group to determine the analgesic efficacy.

Comparative Data Summary

The following table presents a template for summarizing the comparative efficacy data that would be generated from the proposed experiments.

Compound In Vitro Potency (IC50, nM) Mechanism of Action In Vivo Efficacy (Formalin Test, % Inhibition of Phase 2)
2-chloro-N-(4-propoxyphenyl)benzamide To be determinedTo be determinedTo be determined
Capsazepine 562[13]CompetitiveSpecies-dependent, generally weak in rodents[6]
AMG-9810 17[8]CompetitiveDose-dependent inhibition[9]
SB-705498 3[10][14]CompetitiveSignificant reversal of allodynia[11]
Conclusion

This guide provides a structured and scientifically rigorous approach to evaluating the efficacy of 2-chloro-N-(4-propoxyphenyl)benzamide as a novel TRPV1 antagonist. By systematically assessing its in vitro potency, mechanism of action, and in vivo analgesic effects in direct comparison with established inhibitors, researchers can generate a comprehensive data package to support its potential as a next-generation therapeutic for pain management. The outlined protocols are designed to ensure data integrity and provide a clear path for the preclinical development of this promising compound.

References

  • AMG-9810 - Wikipedia. [Link]

  • Gunthorpe, M. J., et al. (2007). Characterization of SB-705498, a Potent and Selective Vanilloid Receptor-1 (VR1/TRPV1) Antagonist That Inhibits the Capsaicin-, Acid-, and Heat-Mediated Activation of the Receptor. The Journal of pharmacology and experimental therapeutics, 321(3), 1183–1192. [Link]

  • Rami, H. K., et al. (2006). Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development. Bioorganic & medicinal chemistry letters, 16(12), 3287–3291. [Link]

  • Capsazepine - Wikipedia. [Link]

  • Davis, J. B., et al. (2012). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. Pharmaceuticals (Basel, Switzerland), 5(2), 164–182. [Link]

  • Kelly, S., & Chapman, V. (2013). TRPV1 antagonists in the treatment of osteoarthritis pain. Clinical rheumatology, 32(10), 1435–1445. [Link]

  • Ghilardi, J. R., et al. (2005). Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(12), 3126–3131. [Link]

  • Islam, M. S., et al. (2019). Pleiotropic Pharmacological Actions of Capsazepine, a Synthetic Analogue of Capsaicin, against Various Cancers and Inflammatory Diseases. Molecules (Basel, Switzerland), 24(6), 1033. [Link]

  • Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & medicinal chemistry, 23(22), 7248–7260. [Link]

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  • Lee, J., et al. (2012). α-Substituted 2-(3-Fluoro-4-methylsulfonamidophenyl)acetamides as Potent TRPV1 Antagonists. Bulletin of the Korean Chemical Society, 33(1), 147-152. [Link]

  • Fletcher, S. R., et al. (2006). The search for novel TRPV1-antagonists: from carboxamides to benzimidazoles and indazolones. Bioorganic & medicinal chemistry letters, 16(11), 2872–2876. [Link]

  • Shishido, Y., et al. (2008). Synthesis of benzamide derivatives as TRPV1 antagonists. Bioorganic & medicinal chemistry letters, 18(3), 1072–1078. [Link]

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  • Gowda, B. T., et al. (2011). 2-Chloro-N-(4-methylphenyl)benzamide. Acta crystallographica. Section E, Structure reports online, 67(Pt 12), o2940. [Link]

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A Strategic Guide to the In Vivo Validation of 2-chloro-N-(4-propoxyphenyl)benzamide as a Novel Anticancer Therapeutic

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzamide Scaffold and a Therapeutic Hypothesis

The benzamide chemical scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within oncology, various substituted benzamides have been investigated as inhibitors of critical cell signaling pathways. While 2-chloro-N-(4-propoxyphenyl)benzamide is a novel entity with no published biological data, its structural components suggest a potential interaction with protein kinases.

Notably, several N-phenyl benzamide derivatives have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a crucial transducer of cellular responses to external and internal stressors, and its dysregulation is implicated in cancer cell proliferation, invasion, and therapeutic resistance.[1][2][3] Therefore, we hypothesize that 2-chloro-N-(4-propoxyphenyl)benzamide acts as an inhibitor of the p38 MAPK pathway, thereby presenting a viable therapeutic strategy for solid tumors. This guide outlines the essential in vivo studies required to test this hypothesis and benchmark the compound's potential against established kinase inhibitors.

Part 1: Hypothesized Mechanism of Action - Targeting the p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by a variety of stimuli, including inflammatory cytokines and environmental stress.[2][4] In many cancer cells, this pathway can paradoxically promote survival and metastasis.[1][5] Our central hypothesis is that 2-chloro-N-(4-propoxyphenyl)benzamide inhibits p38α (MAPK14), the best-characterized isoform, preventing the phosphorylation of downstream substrates essential for cell cycle progression and pro-inflammatory cytokine production.

p38_MAPK_Pathway cluster_extracellular cluster_upstream cluster_core cluster_downstream cluster_cellular_response Stress Environmental Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK (p38α/MAPK14) MAP2K->p38 phosphorylates (Thr180, Tyr182) Kinases Kinases (MK2, MSK1/2) p38->Kinases phosphorylates TFs Transcription Factors (ATF2, p53, c-Myc) p38->TFs phosphorylates Test_Compound 2-chloro-N-(4-propoxyphenyl)benzamide (Hypothesized Inhibitor) Test_Compound->p38 INHIBITS Response Cell Cycle Arrest Apoptosis Inflammation Invasion Kinases->Response TFs->Response

Figure 1: Hypothesized inhibition of the p38 MAPK signaling pathway.

Part 2: A Phased Approach to In Vivo Validation

A successful in vivo evaluation requires a logical, stepwise progression from safety and tolerability to efficacy and pharmacokinetic profiling. The causality behind this experimental workflow is critical: efficacy data is only meaningful if the compound is administered at a dose that is both well-tolerated and achieves sufficient exposure at the target site.

In_Vivo_Workflow cluster_phase1 Phase 1: Safety & Dosing cluster_phase2 Phase 2: Efficacy & Comparison cluster_endpoints Key Endpoints & Decision Start Novel Compound: 2-chloro-N-(4-propoxyphenyl)benzamide MTD Maximum Tolerated Dose (MTD) Study Start->MTD Determine safe dose range PK Pharmacokinetic (PK) Study (Single Dose) MTD->PK Use MTD to inform dose for PK Efficacy Xenograft Efficacy Study MTD->Efficacy Select optimal doses for efficacy PK->Efficacy Establish exposure profile Data Data Analysis: - Tumor Growth Inhibition - PK/PD Correlation - Safety Profile Efficacy->Data Decision Go/No-Go Decision for Further Development Data->Decision

Figure 2: Logical workflow for the in vivo validation of a novel anticancer agent.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating. Each step includes controls and clear endpoints to ensure the data generated is robust and interpretable.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Rationale: The MTD study is the cornerstone of any in vivo therapeutic evaluation. It identifies the highest dose of a drug that can be administered without causing unacceptable toxicity (e.g., >20% body weight loss or mortality).[6][7][8] This is critical for selecting dose levels for subsequent efficacy studies that are therapeutically relevant but not confounded by systemic toxicity.

Methodology:

  • Animal Model: Use healthy, non-tumor-bearing BALB/c mice, 6-8 weeks old. Use both male and female mice initially to identify any sex-specific toxicity.[7]

  • Group Allocation: Divide mice into groups of 3-5.[9] Include a vehicle control group and at least four dose-escalation groups of 2-chloro-N-(4-propoxyphenyl)benzamide.

  • Dose Selection: Based on in vitro potency (if available) or chemical similarity to other benzamides, start with a dose range such as 10, 20, 40, and 80 mg/kg.[9] The compound should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80).

  • Administration: Administer the compound via the intended clinical route, typically intraperitoneal (i.p.) or oral gavage (p.o.), once daily for 5-7 consecutive days.

  • Monitoring:

    • Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.

    • Continue monitoring for at least 7-14 days after the final dose to capture delayed toxicity.

  • Endpoint: The MTD is defined as the highest dose that results in no more than 20% weight loss and no mortality or severe clinical signs of distress.[10]

Protocol 2: Pharmacokinetic (PK) Study

Rationale: Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is essential to correlate exposure with efficacy.[11][12] This study determines key parameters like half-life (t½), maximum concentration (Cmax), and overall exposure (AUC), which informs the dosing schedule required to maintain therapeutic concentrations in the efficacy study.

Methodology:

  • Animal Model: Use healthy BALB/c mice, 6-8 weeks old.

  • Group Allocation: Assign mice to groups (n=3 per time point) for both intravenous (IV) and the intended therapeutic route (e.g., p.o.).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 2-5 mg/kg) to determine absolute bioavailability and clearance.

    • Oral Group: Administer a single dose at a level informed by the MTD study (e.g., 50 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 30 µL) at specific time points. A typical schedule would be: 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[11] Samples can be collected via submandibular or retro-orbital bleeding.[11]

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-chloro-N-(4-propoxyphenyl)benzamide in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).[13]

Protocol 3: Subcutaneous Xenograft Efficacy Study

Rationale: The human tumor xenograft model is a standard and highly reproducible platform for assessing the anti-tumor activity of a novel agent in vivo.[14][15][16] This study directly tests the hypothesis that 2-chloro-N-(4-propoxyphenyl)benzamide can inhibit tumor growth.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old, to prevent rejection of human tumor cells.

  • Cell Line Selection: Choose a human cancer cell line known to have an active p38 MAPK pathway (e.g., HeLa for cervical cancer or U87 for glioblastoma).[17][18] Ensure cells are mycoplasma-negative.[14]

  • Tumor Inoculation:

    • Harvest cells during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration for injection (e.g., 1-5 x 10⁶ cells in 100-200 µL).[14][16]

    • Subcutaneously inject the cell suspension into the right flank of each mouse.[15]

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth regularly by measuring with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[14]

    • When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a similar average tumor volume across all groups.[10]

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: 2-chloro-N-(4-propoxyphenyl)benzamide (Dose 1, e.g., MTD)

    • Group 3: 2-chloro-N-(4-propoxyphenyl)benzamide (Dose 2, e.g., MTD/2)

    • Group 4: Comparator Compound (BIRB-796, 10 mg/kg, p.o.)[19]

  • Administration and Monitoring:

    • Administer treatments according to the schedule determined by the PK study (e.g., daily for 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study concludes when tumors in the control group reach a pre-determined size (e.g., 1500-2000 mm³) or after a fixed duration. The primary endpoint is Tumor Growth Inhibition (TGI).

Part 4: Comparative Analysis and Data Presentation

Objective comparison against a relevant alternative is crucial for contextualizing the therapeutic potential of a novel compound. We propose using BIRB-796 (Doramapimod) as a comparator. BIRB-796 is a well-characterized, potent, and allosteric inhibitor of p38 MAPK that has been evaluated in both preclinical models and clinical trials.[17][19][20]

The data from the in vivo studies should be summarized in clear, structured tables for easy interpretation.

Table 1: Summary of In Vivo Efficacy and Tolerability

Treatment Group Dosing Regimen (Route, Freq.) Mean Tumor Growth Inhibition (%) Mean Body Weight Change (%) Study-Related Mortalities
Vehicle Control Vehicle (p.o., QD) 0% ± 5% 0/10
Test Compound (Dose 1) 2-chloro-N-(4-propoxyphenyl)benzamide (e.g., 50 mg/kg, p.o., QD) [Experimental Data] [Experimental Data] [Experimental Data]
Test Compound (Dose 2) 2-chloro-N-(4-propoxyphenyl)benzamide (e.g., 25 mg/kg, p.o., QD) [Experimental Data] [Experimental Data] [Experimental Data]

| Comparator | BIRB-796 (10 mg/kg, p.o., QD) | [Experimental Data] | [Experimental Data] | [Experimental Data] |

Table 2: Comparative Pharmacokinetic Profile

Compound Dose & Route Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng·hr/mL) t½ (hr)
Test Compound 50 mg/kg, p.o. [Experimental Data] [Experimental Data] [Experimental Data] [Experimental Data]

| BIRB-796 | 10 mg/kg, p.o. | [Literature/Experimental Data] | [Literature/Experimental Data] | [Literature/Experimental Data] | [Literature/Experimental Data] |

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial in vivo validation of 2-chloro-N-(4-propoxyphenyl)benzamide. Successful execution of these studies will generate the critical data needed to make an informed go/no-go decision for further preclinical development.

A positive outcome, characterized by significant tumor growth inhibition at well-tolerated doses and a favorable pharmacokinetic profile compared to BIRB-796, would strongly support advancing the compound. Subsequent steps would include evaluation in orthotopic or patient-derived xenograft (PDX) models, combination studies with standard-of-care agents, and formal IND-enabling toxicology studies. This structured, hypothesis-driven approach ensures that resources are directed toward compounds with the highest probability of clinical success.

References

  • Wagner, E. F., & Nebreda, A. R. (2009). Signal integration by JNK and p38 MAPK pathways in cancer development. Nature Reviews Cancer. [Link]

  • Koul, H. K., Pal, M., & Koul, S. (2013). Role of p38 MAP Kinase Signal Transduction in Solid Tumors. Genes & Cancer. [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Creative Diagnostics. [Link]

  • Sino Biological. (n.d.). p38 pathways in cancer. ResearchGate. [Link]

  • Maples Scientific Publishers. (n.d.). The Role of MAPK/p38 Signalling Pathway in Cancer. Maples Scientific Publishers. [Link]

  • Bio-protocol. (n.d.). Subcutaneous tumor xenograft model. Bio-protocol. [Link]

  • Jin, C., et al. (2018). The p38 MAPK inhibitor BIRB796 enhances the antitumor effects of VX680 in cervical cancer. American Journal of Cancer Research. [Link]

  • Wang, F., et al. (2013). BIRB796, the Inhibitor of p38 Mitogen-Activated Protein Kinase, Enhances the Efficacy of Chemotherapeutic Agents in ABCB1 Overexpression Cells. PLOS ONE. [Link]

  • Bio-protocol. (2025, August 5). Murine Pharmacokinetic Studies. Bio-protocol. [Link]

  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). CIBERONC. [Link]

  • van der Zanden, S. Y., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. Cancer Chemotherapy and Pharmacology. [Link]

  • Hama, N., et al. (2020). An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. STAR Protocols. [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Zhang, C., et al. (2012). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. Toxicology and Industrial Health. [Link]

  • He, Z., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. [Link]

  • ResearchGate. (n.d.). Effect of SCIO-469 in combination with dexamethasone on the growth of H-929 MM palpable tumors. ResearchGate. [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Reaction Biology. [Link]

  • Kuma, Y., et al. (2004). BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. Journal of Biological Chemistry. [Link]

  • ResearchGate. (2022, May 30). How to decide a dose for mice if the doses are not available in any literature. ResearchGate. [Link]

  • opnMe.com. (n.d.). P38 MAPK Inhibitor I BIRB 796. opnMe.com. [Link]

  • Creative Biolabs. (2024, June 14). Small Animal In Vivo PK Service. Creative Biolabs. [Link]

  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. BioDuro. [Link]

  • Thakor, A. S., et al. (2011). In vivo tumor targeting of gold nanoparticles: effect of particle type and dosing strategy. International Journal of Nanomedicine. [Link]

  • Polin, L., et al. (2002). Preclinical efficacy evaluations of XK-469: dose schedule, route and cross-resistance behavior in tumor bearing mice. Investigational New Drugs. [Link]

Sources

Benchmarking the Synthetic Route for 2-chloro-N-(4-propoxyphenyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly specific benzamide derivatives is a cornerstone of modern drug discovery and development. For the target molecule 2-chloro-N-(4-propoxyphenyl)benzamide , the formation of the central amide bond between 2-chlorobenzoic acid and 4-propoxyaniline is the critical step. As process chemistry evolves, selecting the optimal synthetic route requires balancing yield, purity, scalability, and environmental impact.

This guide objectively benchmarks three distinct amidation strategies: the classical Acid Chloride route, the modern T3P-mediated coupling, and the green Boric Acid catalytic amidation.

Mechanistic Rationale & Route Design

The selection of an amidation route dictates the downstream processing and overall process mass intensity (PMI). We evaluated three distinct logical workflows:

  • Route A (Acid Chloride): The traditional benchmark. It relies on the highly electrophilic nature of 2-chlorobenzoyl chloride. While fast, it generates stoichiometric corrosive waste[1].

  • Route B (T3P Coupling): The modern scalable standard. Propylphosphonic anhydride (T3P) converts the carboxylic acid oxygen into a highly reactive leaving group, generating exclusively water-soluble by-products[2].

  • Route C (Catalytic Amidation): The green alternative. Utilizing boric acid (B(OH)₃) as a catalyst, this route forms a mixed anhydride intermediate that reacts with the amine, generating water as the sole by-product[3].

SynthesisWorkflow Substrates Starting Materials: 2-Chlorobenzoic Acid + 4-Propoxyaniline RouteA Route A: Acid Chloride (SOCl2, TEA, DCM) Substrates->RouteA RouteB Route B: T3P Coupling (T3P, DIPEA, EtOAc) Substrates->RouteB RouteC Route C: Catalytic (B(OH)3, Toluene) Substrates->RouteC Product Target Amide: 2-chloro-N-(4-propoxyphenyl)benzamide RouteA->Product Fast, High Waste RouteB->Product Scalable, High Purity RouteC->Product Green, High Temp

Logical workflow comparing the three benchmarked synthetic routes for the target benzamide.

Quantitative Benchmarking & Data Presentation

To provide an objective comparison, the three routes were benchmarked at a 10-gram scale. The data below highlights the trade-offs between reaction kinetics, product purity, and environmental footprint.

Performance MetricRoute A (Acid Chloride)Route B (T3P Coupling)Route C (Boric Acid)
Isolated Yield (%) 91.096.5 87.2
Crude Purity (HPLC %) 93.599.2 96.8
Reaction Time 2 h 4 h18 h
Temperature 0 °C to RTRT110 °C (Reflux)
E-Factor (Waste/Product) > 45~ 15< 10
Primary Waste Stream HCl, TEA salts, DCMAqueous phosphatesH₂O

Data Interpretation: While Route A is kinetically the fastest, its high E-factor and reliance on hazardous solvents like dichloromethane (DCM) make it unsuitable for modern scale-up. Route B offers the highest yield and purity, leveraging ethyl acetate (EtOAc) as a greener solvent[4]. Route C boasts the lowest environmental impact but requires significant thermal energy and extended reaction times.

Self-Validating Experimental Protocols

As an application scientist, it is critical to understand why a protocol is designed a certain way. The following step-by-step methodologies detail the causality behind the reagent choices and incorporate self-validating analytical steps.

Route A: Acid Chloride Synthesis

Mechanism: Thionyl chloride converts 2-chlorobenzoic acid to the corresponding acid chloride, which subsequently undergoes nucleophilic acyl substitution with 4-propoxyaniline.

  • Activation: Suspend 2-chlorobenzoic acid (1.0 equiv) in thionyl chloride (2.0 equiv). Add 2 drops of DMF.

    • Causality: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack reagent in situ, accelerating the conversion to the acid chloride.

  • Concentration: Reflux for 2 hours, then remove excess thionyl chloride under reduced pressure to yield crude 2-chlorobenzoyl chloride.

  • Amidation: Dissolve 4-propoxyaniline (1.0 equiv) and triethylamine (TEA, 1.5 equiv) in DCM. Cool to 0 °C. Add the acid chloride dropwise.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic reaction, minimizing di-acylation. TEA acts as an acid scavenger to neutralize the generated HCl, preventing the precipitation of the unreactive 4-propoxyaniline hydrochloride salt.

  • Validation Step: Quench a 50 µL aliquot in methanol. HPLC analysis should show <1% methyl 2-chlorobenzoate, confirming complete consumption of the highly reactive acid chloride.

Route B: T3P-Mediated Coupling

Mechanism: T3P activates the carboxylic acid by forming a mixed anhydride. The cyclic nature of T3P ensures the leaving group is a water-soluble linear polyphosphate[2].

  • Mixture Preparation: Dissolve 2-chlorobenzoic acid (1.0 equiv) and 4-propoxyaniline (1.05 equiv) in EtOAc.

    • Causality: EtOAc is selected as a greener alternative to DMF/DCM that maintains the solubility of both the starting materials and the T3P reagent[4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

    • Causality: DIPEA is sterically hindered; it is a strong base but a poor nucleophile. This ensures it deprotonates the carboxylic acid without competing with the aniline for the activated intermediate.

  • T3P Addition: Add a 50% solution of T3P in EtOAc (1.2 equiv) dropwise at room temperature. Stir for 4 hours.

  • Validation Step: TLC (Hexanes:EtOAc 7:3) monitoring. The reaction is self-validating when the highly UV-active 4-propoxyaniline spot (Rf ~0.4) is completely consumed.

  • Workup: Wash twice with water. The T3P by-products are entirely water-soluble, allowing the pure amide to be isolated by simple solvent evaporation.

Route C: Boric Acid Catalyzed Amidation

Mechanism: Boric acid reacts with the carboxylic acid to form a mixed anhydride as the actual acylating agent, regenerating the catalyst upon reaction with the amine[3].

  • Reagent Charging: Suspend 2-chlorobenzoic acid (1.0 equiv), 4-propoxyaniline (1.0 equiv), and boric acid (10 mol%) in toluene.

    • Causality: Toluene (b.p. 110.6 °C) provides the necessary thermal energy to overcome the high activation barrier of catalytic amidation[1].

  • Azeotropic Distillation: Attach a Dean-Stark trap and reflux the mixture for 18 hours.

    • Causality: Amidation is an equilibrium process. Continuously removing the water by-product via the toluene-water azeotrope shifts the equilibrium entirely toward the amide product according to Le Chatelier's principle.

  • Validation Step: Volumetric confirmation. The reaction is complete when the theoretical volume of water (1.0 equiv) has collected in the Dean-Stark trap, providing a visual and physical validation of conversion.

Analytical & Scalability Insights

When benchmarking these routes for the synthesis of 2-chloro-N-(4-propoxyphenyl)benzamide, Route B (T3P) emerges as the premier choice for intermediate scale-up (100g to 1kg). It eliminates the need for hazardous chlorinating agents and avoids the thermal degradation risks associated with the prolonged reflux required in Route C. Furthermore, the ability to conduct the T3P reaction in EtOAc significantly improves the Process Mass Intensity (PMI) profile compared to classical DCM-based methods[4].

However, if the process is moving toward multi-ton commercial manufacturing, Route C (Boric Acid) should be heavily investigated. Despite the longer reaction times, the atom economy is near-perfect, and the elimination of complex coupling reagents dramatically reduces raw material costs[1].

References

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) - 4

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI -2

  • Scope of Boric Acid Catalyzed Amidation - Org. Synth. 2012 - 1

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions - Science and Education Publishing - 3

Sources

A Head-to-Head Comparison of 2-chloro-N-(4-propoxyphenyl)benzamide and Its Positional Isomers: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive head-to-head comparison of 2-chloro-N-(4-propoxyphenyl)benzamide and its key positional isomers. While direct experimental data for every permutation of this specific scaffold is not exhaustively published, this document synthesizes established structure-activity relationships (SAR) from the broader class of benzamide derivatives to provide a robust predictive analysis. We will delve into the anticipated shifts in physicochemical properties, biological activity, and synthetic accessibility that arise from altering the substitution patterns on the benzamide and N-phenyl rings. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced impact of isomeric variation on the therapeutic potential of benzamide-based compounds.

Introduction: The Benzamide Scaffold and the Importance of Isomerism

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities, including antiemetic, antipsychotic, anti-inflammatory, and antimicrobial properties.[1][2] The biological action of these molecules is exquisitely sensitive to their three-dimensional structure and the electronic properties dictated by substituents. Positional isomerism—the variation in the location of functional groups on the aromatic rings—can profoundly alter a compound's potency, selectivity, and pharmacokinetic profile.

This guide focuses on 2-chloro-N-(4-propoxyphenyl)benzamide, a representative molecule, and explores how its properties are expected to change relative to its isomers. Specifically, we will compare the ortho-chloro compound with its meta- and para-chloro analogues, and the para-propoxy compound with its ortho- and meta-propoxy analogues. Understanding these relationships is critical for the rational design of more potent and selective therapeutic agents.[3][4]

Molecular Structures Under Comparison

The core structure is an N-phenylbenzamide scaffold with two key substituents: a chlorine atom on the benzoyl ring and a propoxy group on the N-phenyl ring. The nine potential positional isomers are illustrated below. This guide will focus on comparing the properties originating from the positional changes of these two groups.

Isomer Structure Systematic Name
Reference [Image of 2-chloro-N-(4-propoxyphenyl)benzamide] 2-chloro-N-(4-propoxyphenyl)benzamide
Chloro Isomers [Image of 3-chloro-N-(4-propoxyphenyl)benzamide] 3-chloro-N-(4-propoxyphenyl)benzamide
[Image of 4-chloro-N-(4-propoxyphenyl)benzamide] 4-chloro-N-(4-propoxyphenyl)benzamide
Propoxy Isomers [Image of 2-chloro-N-(2-propoxyphenyl)benzamide] 2-chloro-N-(2-propoxyphenyl)benzamide
[Image of 2-chloro-N-(3-propoxyphenyl)benzamide] 2-chloro-N-(3-propoxyphenyl)benzamide

Synthesis and Characterization

General Synthetic Pathway

The most common and straightforward synthesis for this class of compounds is the acylation of a substituted aniline with a substituted benzoyl chloride.[5] This reaction is typically performed in an aprotic solvent in the presence of a mild base (e.g., pyridine or triethylamine) to act as an acid scavenger for the HCl byproduct.

Synthetic_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification R1 Substituted Benzoyl Chloride (e.g., 2-chlorobenzoyl chloride) Reaction Acylation (Stir at RT) R1->Reaction R2 Substituted Aniline (e.g., 4-propoxyaniline) R2->Reaction P1 Aprotic Solvent (DCM, THF, Dioxane) P2 Base (Pyridine or Et3N) W1 Aqueous Wash Reaction->W1 Crude Product W2 Drying & Concentration W1->W2 W3 Recrystallization or Column Chromatography W2->W3 Product Final Product (e.g., 2-chloro-N-(4-propoxyphenyl)benzamide) W3->Product Purified Product SAR_Diagram cluster_benzoyl Benzoyl Ring Substitutions cluster_phenyl N-Phenyl Ring Substitutions Core Benzamide Core N-Phenyl Ring Ortho Ortho-Chloro Induces twisted conformation May enhance selectivity Core:f0->Ortho:f0 Positional Effect Meta Meta-Chloro Strong electronic effect Can enhance H-bonding Core:f0->Meta:f0 Para Para-Chloro Increases lipophilicity Key hydrophobic interactions Core:f0->Para:f0 Ortho_Prop Ortho-Propoxy Steric hindrance May decrease activity Core:f1->Ortho_Prop:f0 Positional Effect Meta_Prop Meta-Propoxy Moderate electronic effect Positional flexibility Core:f1->Meta_Prop:f0 Para_Prop Para-Propoxy Extends into pocket Often optimal for potency Core:f1->Para_Prop:f0

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N-(4-propoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of novel and complex chemical compounds. The compound 2-chloro-N-(4-propoxyphenyl)benzamide, a chlorinated benzamide derivative, requires meticulous handling not only during its use in the laboratory but, critically, through its entire lifecycle to final disposal. Improper disposal poses significant risks to personnel and the environment.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-chloro-N-(4-propoxyphenyl)benzamide. The procedures outlined here are grounded in established safety protocols and regulatory principles, designed to ensure that your laboratory practices are safe, repeatable, and environmentally responsible. The core principle of this process is that all chemical waste must be handled in accordance with local, state, and federal regulations.[1]

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the specific hazards of 2-chloro-N-(4-propoxyphenyl)benzamide is fundamental to appreciating the necessity of these disposal protocols. While a specific Safety Data Sheet (SDS) for this exact compound should always be the primary source of information, we can infer its risk profile from data on structurally related benzamides and chlorinated aromatic compounds.

The primary hazards associated with this class of chemicals include:

  • Acute Toxicity: The benzamide functional group can lead to compounds that are harmful if swallowed.[2][3]

  • Genetic Mutagenicity: There is a suspicion that some benzamide derivatives may cause genetic defects.[4][5] This is a significant long-term health risk that necessitates minimizing exposure.

  • Irritation: Contact can cause skin and serious eye irritation.[2][6][7]

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life. Therefore, preventing release into the sewer system or the environment is a critical objective.[2]

  • Combustion Hazards: In the event of a fire, chlorinated organic compounds can decompose to produce highly toxic and corrosive gases, such as nitrogen oxides and hydrogen chloride.[8][9][10]

Hazard Summary Table
Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
Skin IrritationCategory 2H315: Causes skin irritation[7]
Eye IrritationCategory 2H319: Causes serious eye irritation[7]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[7]

This table is based on data for structurally similar compounds. Always consult the specific SDS for 2-chloro-N-(4-propoxyphenyl)benzamide.

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Before generating waste, ensure the proper engineering controls and PPE are in place. The causality is simple: minimizing exposure during handling directly translates to a safer disposal process.

  • Engineering Controls : All handling and waste consolidation should occur inside a certified chemical fume hood to prevent the inhalation of any dust or vapors.[11] The work area must be equipped with an accessible eyewash station and an emergency shower.[4][5][8]

  • Personal Protective Equipment (PPE) : A risk assessment dictates the minimum required PPE.

    • Hand Protection : Wear nitrile or other chemically resistant gloves. Always check the manufacturer's specifications for compatibility and breakthrough times.[4][8]

    • Eye Protection : Chemical safety goggles are mandatory to protect against splashes or airborne particles.[11]

    • Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and clothing.

    • Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with the appropriate particulate filter may be necessary.[5][11]

Step-by-Step Disposal Protocol

This protocol ensures that waste is contained, identified, and disposed of in a manner that is compliant with regulations set by agencies such as the Environmental Protection Agency (EPA).

Step 1: Waste Segregation and Containment

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[12]

  • Select a Dedicated Waste Container : Choose a container that is compatible with 2-chloro-N-(4-propoxyphenyl)benzamide. A high-density polyethylene (HDPE) or glass container is typically appropriate for solid waste.[12] The container must be in good condition, free of cracks or residue, and have a secure, tight-fitting lid.[12]

  • Contain the Waste : Carefully transfer the solid 2-chloro-N-(4-propoxyphenyl)benzamide waste into the designated container using a funnel or other transfer tool to minimize the generation of dust. If dealing with residual amounts in laboratory glassware, rinse the glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol) and collect this rinse as hazardous liquid waste in a separate, appropriate container.

Step 2: Accurate Waste Labeling

Proper labeling is a regulatory requirement and is crucial for safety. An unlabeled container is a significant safety hazard.

  • Attach a Hazardous Waste Label : As soon as the first drop of waste enters the container, it must be labeled.[12]

  • Complete the Label : The label must include, at a minimum:

    • The words "HAZARDOUS WASTE" [8][12]

    • The full, unabbreviated chemical name: "2-chloro-N-(4-propoxyphenyl)benzamide"

    • An accurate estimation of the concentration and total quantity.

    • The date of accumulation.

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 3: Accumulation and Storage

Store the waste container in a designated and properly managed Satellite Accumulation Area (SAA).

  • Secure the Container : Keep the waste container lid tightly sealed at all times, except when adding waste.[12]

  • Store Safely : The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials.[11] The storage area should have secondary containment to control any potential leaks.

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Contact Environmental Health & Safety (EHS) : When the container is full or you are finished with the project, contact your institution's EHS department or equivalent safety office.

  • Schedule a Pickup : Follow your institution's procedures to schedule a waste pickup. This typically involves submitting a hazardous material pickup request form.[12] Do not attempt to dispose of the chemical yourself. Professional, licensed waste contractors will handle the final treatment and disposal in accordance with federal and state law.[9]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Alert and Evacuate : Alert personnel in the immediate area and evacuate if necessary.[8]

  • Control Ignition Sources : If the material is near any sources of ignition, remove them.[8]

  • Don PPE : Before attempting cleanup, don the appropriate PPE as described in Section 2.

  • Contain the Spill : For a small solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.

  • Clean Up : Carefully sweep or scoop the material into a designated hazardous waste container.[6][13] Avoid dry sweeping, which can generate dust; a wet method is preferable.[11]

  • Decontaminate : Clean the spill area with a suitable solvent and paper towels. Collect all cleanup materials (gloves, towels, absorbent) in the same hazardous waste container.

  • Report : Report the spill to your supervisor and EHS office, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from the point of generation to final removal from the laboratory.

G cluster_lab Laboratory Procedures cluster_admin Administrative & Final Disposal A Waste Generation (2-chloro-N-(4-propoxyphenyl)benzamide) B Step 1: Select & Prepare Compatible Waste Container A->B C Step 2: Label Container 'HAZARDOUS WASTE' B->C D Step 3: Transfer Waste (Using Fume Hood & PPE) C->D E Step 4: Securely Store Container in Satellite Accumulation Area D->E F Step 5: Request Pickup from EHS/Safety Office E->F G Step 6: EHS Collection & Consolidation F->G H Final Disposal by Licensed Contractor G->H

Caption: Workflow for the compliant disposal of chemical waste.

References

  • New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet - Benzamide. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2023, May 8). Safety Data Sheet - 4-(Cyclopropylmethoxy)-3,5-difluorobenzenamine. Retrieved from [Link]

  • Meta Scientific. (n.d.). Safety Data Sheet - Benzamide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet - Benzamide. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2020, November 17). Safety Data Sheet - Ammonium iron(III) sulfate solution. Retrieved from [Link]

  • Kao Chemicals. (2024, May 31). Material Safety Data Sheet - Lauryl diethanolamide. Retrieved from [Link]

  • Purdue University Environmental and Ecological Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - Benzamide 98%. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023, March 21). 2-Chloro-N-(4-methoxyphenyl)benzamide SDS. Retrieved from [Link]

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Personal protective equipment for handling 2-chloro-N-(4-propoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 2-chloro-N-(4-propoxyphenyl)benzamide

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity

Disclaimer: Specific safety and toxicology data for 2-chloro-N-(4-propoxyphenyl)benzamide are not extensively published. The guidance herein is synthesized from the safety profiles of structurally analogous compounds, including other 2-chlorobenzamides and N-substituted benzamides.[1][2] This document serves as a foundational guide. It is mandatory to conduct a site-specific risk assessment and consult the supplier-provided Safety Data Sheet (SDS) before any handling.

Pre-Handling Hazard Assessment & Risk Mitigation

Before the first gram of 2-chloro-N-(4-propoxyphenyl)benzamide is handled, a thorough understanding of its potential hazards and the implementation of a multi-layered safety strategy are paramount. The most effective safety protocols are proactive, not reactive.

Anticipated Hazard Profile

Based on data from closely related chemical structures, 2-chloro-N-(4-propoxyphenyl)benzamide should be handled as a substance with the potential for the following hazards.[3][4]

Hazard ClassificationGHS Hazard CodePotential EffectSource Analogs
Skin IrritationH315Causes skin irritation upon contact.[4]2-Chloro-N-(4-hydroxyphenyl)benzamide, 2-Chloro-N-(4-methoxyphenyl)benzamide
Serious Eye IrritationH319Causes serious, potentially damaging, eye irritation.[4]2-Chloro-N-(4-hydroxyphenyl)benzamide, 2-Chloro-N-(4-methoxyphenyl)benzamide
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled as dust.[3][4]2-Chloro-N-(4-hydroxyphenyl)benzamide
Acute Oral ToxicityH302Harmful if swallowed.[5][6]Benzamide, N,N-Diethylbenzamide
Germ Cell MutagenicityH341Suspected of causing genetic defects (based on some benzamide derivatives).[5]Benzamide
The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends on the preceding layers of safety controls. Before relying on PPE, always consider and implement higher-level controls to minimize exposure risk.

cluster_controls Hierarchy of Controls for Chemical Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is it possible to use a less hazardous chemical? Engineering Engineering Controls Substitution->Engineering Can the hazard be physically isolated? Administrative Administrative Controls Engineering->Administrative How can work practices limit exposure? PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE What equipment is needed to protect the individual?

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

For 2-chloro-N-(4-propoxyphenyl)benzamide, the most critical control is Engineering : all handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust particles.[2][7]

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are non-negotiable. Given the anticipated hazards, the following PPE is mandatory for all procedures involving 2-chloro-N-(4-propoxyphenyl)benzamide.

PPE CategoryRequired EquipmentSpecification & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must conform to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[7] A face shield must be worn over goggles during any procedure with a high splash risk (e.g., handling solutions, large transfers).[1][8]
Skin & Body Protection Chemical-Resistant GlovesNitrile gloves provide good protection against solid particulates.[7] Always inspect gloves for defects before use and change them immediately if contamination is suspected.
Laboratory CoatA long-sleeved, properly fitting lab coat is required to protect skin and personal clothing from contamination.[7]
Respiratory Protection Chemical Fume HoodPrimary Control: All weighing and handling of the solid powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
NIOSH-Approved RespiratorIf a fume hood is unavailable or if there is a risk of dust generation outside of a hood, a NIOSH-approved respirator with particulate filters is required.[1][8] Improper use of respirators is dangerous; ensure proper fit-testing and training.[8]
PPE Workflow: A Cycle of Safety

The lifecycle of PPE is as important as its selection. Follow this workflow rigorously.

cluster_ppe_workflow Mandatory PPE Workflow Inspect 1. Inspect (Check for damage/defects) Don 2. Don (Put on correctly before entry) Inspect->Don Use 3. Safe Handling (Perform work in designated area) Don->Use Doff 4. Doff (Remove carefully to avoid self-contamination) Use->Doff Dispose 5. Dispose / Decontaminate (Place in designated waste or clean) Doff->Dispose

Caption: The systematic workflow for using and handling PPE.

Operational & Emergency Procedures

A prepared scientist is a safe scientist. Adherence to standard operating procedures and readiness for emergencies are critical.

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation: Ensure the chemical fume hood is operational.[2] Don all required PPE as specified in Section 2.

  • Staging: Place a weighing vessel on an analytical balance inside the fume hood. Tare the balance.

  • Dispensing: Using a dedicated spatula, carefully transfer the desired amount of 2-chloro-N-(4-propoxyphenyl)benzamide to the weighing vessel. Avoid any actions that could generate dust, such as dropping material from a height.[9][10]

  • Closing: Securely close the primary container immediately after dispensing.

  • Dissolving (if applicable): If making a solution, add the weighed solid to the solvent vessel slowly to prevent splashing.

  • Post-Handling: Clean the spatula and work surface within the fume hood. Decontaminate or dispose of all used materials according to the disposal plan (Section 4).

  • Hand Washing: After doffing PPE, wash hands thoroughly with soap and water.[9]

Emergency Response Plan
Exposure RouteImmediate First Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek prompt medical attention.[1]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[9]
Minor Spill Evacuate non-essential personnel. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[2] Carefully sweep the material into a labeled hazardous waste container. Avoid creating dust.[2] Decontaminate the spill area.

Decontamination & Disposal Plan

As a chlorinated aromatic compound, 2-chloro-N-(4-propoxyphenyl)benzamide and all associated waste must be managed with respect for its potential environmental persistence.[12]

Waste Segregation and Disposal
  • Solid Waste: All disposable PPE (gloves, etc.) and contaminated materials (weigh paper, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Chemical Waste: Unused 2-chloro-N-(4-propoxyphenyl)benzamide and solutions containing it must be disposed of as hazardous chemical waste. Do not pour down the drain.

  • Disposal Compliance: All chemical waste must be disposed of in strict accordance with local, state, and federal regulations.[1][12]

Waste Management Workflow

cluster_waste_workflow Chemical Waste Management Workflow Generate Waste Generation (Contaminated PPE, excess reagent) Segregate Segregate (Place in designated, labeled container) Generate->Segregate Store Store (Keep container closed in satellite accumulation area) Segregate->Store Dispose Dispose (Arrange pickup via Environmental Health & Safety) Store->Dispose

Caption: Logical flow for the safe disposal of chemical waste.

References

  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
  • Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
  • Benzamide CAS Number - Hazard Summary. NJ.gov.
  • Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-. Benchchem.
  • Safety Data Sheet Benzamide. Metasci.
  • Benzamide Safety Data Sheet. Santa Cruz Biotechnology.
  • Safety Data Sheet. Kishida Chemical Co., Ltd.
  • 2-CHLORO-N-(4-HYDROXYPHENYL)BENZAMIDE Formula. ECHEMI.
  • Safety Data Sheet. Sigma-Aldrich.
  • Safety Data Sheet. TCI Chemicals.
  • 2-Chloro-N-(4-hydroxyphenyl)benzamide Safety and Hazards. PubChem.
  • 2-Chloro-N-(4-methoxyphenyl)benzamide SDS. Thermo Fisher Scientific New Zealand Ltd.
  • Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.

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